Product packaging for 1-Bromo-2,4-difluoro-5-methylbenzene(Cat. No.:CAS No. 159277-47-1)

1-Bromo-2,4-difluoro-5-methylbenzene

Cat. No.: B182202
CAS No.: 159277-47-1
M. Wt: 207.01 g/mol
InChI Key: WOCZKGUFVNUBEC-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-5-methylbenzene (CAS RN: 159277-47-1) is a high-purity halogenated aromatic building block with the molecular formula C7H5BrF2 and a molecular weight of 207.02 g/mol . This compound is characterized by its benzene ring substituted with a bromine atom, two fluorine atoms, and a methyl group, leading to a calculated density of 1.588 g/cm³ and a boiling point of approximately 175°C . Its specific structure, defined by the SMILES notation CC1=CC(=C(C=C1F)F)Br, makes it a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to construct complex biaryl systems . The presence of both bromine and fluorine atoms offers distinct reactivity; the bromine serves as a good leaving group for metal-catalyzed substitutions, while the strongly electron-withdrawing fluorine atoms influence the electron density of the ring, enhancing the compound's utility in the synthesis of advanced pharmaceutical intermediates and agrochemicals . This reactivity profile also makes it valuable in material science for developing molecules with enhanced thermal and chemical stability . The product is typically supplied with a purity of 98% or higher . According to GHS hazard classification, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to handle it with appropriate personal protective equipment and ensure good ventilation. This product is sold for laboratory research purposes only and is strictly classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrF2 B182202 1-Bromo-2,4-difluoro-5-methylbenzene CAS No. 159277-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,4-difluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCZKGUFVNUBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435305
Record name 1-Bromo-2,4-difluoro-5-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159277-47-1
Record name 1-Bromo-2,4-difluoro-5-methylbenzene
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Record name 159277-47-1
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Foundational & Exploratory

1-Bromo-2,4-difluoro-5-methylbenzene CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-2,4-difluoro-5-methylbenzene

CAS Number: 159277-47-1

This technical guide provides a comprehensive overview of this compound, a key intermediate in the fields of pharmaceutical and agrochemical research. The document details its chemical and physical properties, experimental protocols for its synthesis, its applications in drug development, and essential safety and handling information.

Compound Properties and Specifications

This compound, also known as 5-Bromo-2,4-difluorotoluene, is a halogenated aromatic compound. Its strategic placement of fluorine and bromine atoms, combined with a methyl group, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the fluorine atoms and the reactivity of the bromine atom allow for a variety of chemical transformations, making it a valuable precursor for more complex molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 159277-47-1[1][2][3][4][5]
IUPAC Name This compound[1][3][4]
Synonyms 5-Bromo-2,4-difluorotoluene, 1-Methyl-2,4-difluoro-5-bromobenzene, 2,4-Difluoro-5-bromo toluene[1]
Molecular Formula C₇H₅BrF₂[1][2][3]
Molecular Weight 207.02 g/mol [1]
Appearance Colorless to light yellow transparent liquid[6]
Purity ≥98%[6]
Refractive Index (@ 20°C) 1.5060-1.5100[3]

Experimental Protocols

A plausible synthetic route would involve the bromination of 2,4-difluorotoluene. The following is a generalized protocol based on common bromination reactions of aromatic compounds.

General Protocol for the Bromination of 2,4-Difluorotoluene:

Materials:

  • 2,4-Difluorotoluene

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Initiator (e.g., benzoyl peroxide or AIBN) or a Lewis acid catalyst (e.g., iron(III) bromide)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,4-difluorotoluene in a suitable anhydrous solvent.

  • Add N-Bromosuccinimide (1.0-1.2 equivalents) and the initiator or catalyst to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Note: The regioselectivity of the bromination will be directed by the activating methyl group and the deactivating but ortho-, para-directing fluorine atoms. The 5-position is sterically accessible and activated, making it a likely site for bromination.

Applications in Drug Development

Halogenated organic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability.

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

While specific signaling pathways directly modulated by this compound are not documented, its derivatives are likely being investigated as inhibitors or modulators of various biological targets. For instance, fluorinated aromatic moieties are common in kinase inhibitors and other targeted therapies.

Workflow for the Utilization of this compound in Drug Discovery:

Drug_Discovery_Workflow A 1-Bromo-2,4-difluoro- 5-methylbenzene B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Reactant C Diverse Library of Substituted Difluorotoluenes B->C Product D High-Throughput Screening (HTS) C->D Input E Hit Identification D->E Output F Lead Optimization (Structure-Activity Relationship) E->F Progression G Preclinical Candidate F->G Outcome

Caption: A generalized workflow illustrating the use of this compound in a drug discovery cascade.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is a summary of key safety considerations.

Table 2: Hazard Information for this compound

Hazard StatementDescription
H302 Harmful if swallowed.[7]
H315 Causes skin irritation.[7]
H319 Causes serious eye irritation.[7]
H335 May cause respiratory irritation.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear impervious gloves and protective clothing.

  • Respiratory Protection: Use a suitable respirator if ventilation is inadequate.

Handling and Storage:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Store at 2-8°C.[7]

First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[7]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

Fire-Fighting Measures:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Wear self-contained breathing apparatus for firefighting if necessary.[7]

Spill Management:

  • Use personal protective equipment.

  • Avoid dust formation.

  • Sweep up and shovel. Keep in suitable, closed containers for disposal.

  • Do not let the product enter drains.[7]

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. For more detailed information, it is recommended to consult the specific safety data sheets and relevant scientific literature as new research becomes available.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,4-difluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Bromo-2,4-difluoro-5-methylbenzene, a halogenated aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This document compiles available data, outlines general experimental protocols for property determination, and presents a logical workflow for its synthesis.

Core Physical Properties

This compound, also known by its synonym 5-Bromo-2,4-difluorotoluene, is a substituted benzene derivative. The introduction of bromine and fluorine atoms, along with a methyl group, significantly influences its physical and chemical characteristics. These properties are crucial for its handling, reaction optimization, and application in further chemical syntheses.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. It is important to note that some of the available data are predicted values derived from computational models.

Physical PropertyValueSource
Molecular Formula C₇H₅BrF₂[1]
Molecular Weight 207.018 g/mol [1]
Predicted Boiling Point 175.1 ± 35.0 °C
Predicted Density 1.588 ± 0.06 g/cm³
Melting Point Data not available
Solubility Insoluble in water; Soluble in non-polar organic solvents (general observation for similar compounds)[2]
CAS Number 159277-47-1[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of aromatic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure substance.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A melting point apparatus, which consists of a heated block with a thermometer or an automated digital sensor, is used.

  • Measurement: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded as the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Siwoloboff's Method):

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

  • Measurement: The bath is heated slowly. As the temperature rises, air trapped in the capillary tube will be expelled.

  • Observation: The heat is removed once a steady stream of bubbles emerges from the capillary tube. The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Determination

The density of a liquid is its mass per unit volume and is typically measured in g/mL or g/cm³.

Methodology:

  • Mass Measurement: An empty, dry pycnometer (a small glass flask of a known volume) is weighed accurately.

  • Volume Measurement: The pycnometer is filled with the liquid, ensuring no air bubbles are present, and weighed again. The difference in mass gives the mass of the liquid.

  • Calculation: The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

  • Qualitative Assessment: A small, measured amount of the solute (e.g., 10 mg of this compound) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL of water or an organic solvent).

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.

  • Quantitative Assessment: For more precise measurements, a saturated solution is prepared, and the concentration of the dissolved solute is determined using analytical techniques such as spectroscopy or chromatography. For aromatic compounds like the one , solubility is typically tested in water and a range of organic solvents with varying polarities (e.g., ethanol, acetone, diethyl ether, hexane).

Logical Workflow Visualization

The synthesis of substituted bromobenzenes often involves multi-step reaction sequences. A common and versatile method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. The following diagram illustrates a plausible synthetic pathway for this compound.

Synthesis_Pathway Start 2,4-Difluoro-5-methylaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt 2,4-Difluoro-5-methylbenzenediazonium chloride Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuBr) Diazonium_Salt->Sandmeyer Product This compound Sandmeyer->Product

Caption: Plausible synthesis route for this compound.

References

Spectroscopic Analysis of 1-Bromo-2,4-difluoro-5-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2,4-difluoro-5-methylbenzene is a substituted aromatic compound with applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility as an intermediate is largely dependent on its precise structure and purity, which are confirmed through a variety of spectroscopic techniques. This technical guide provides an in-depth overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

While specific experimental spectra for this particular isomer are not widely available in public databases, this guide presents predicted data based on established principles of spectroscopy. These predictions serve as a valuable reference for researchers working with this molecule or similar halogenated aromatic compounds. Accompanying this data are detailed, generalized experimental protocols for acquiring such spectra.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are estimated based on the analysis of substituent effects on the benzene ring.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.35dJ(H-F) ≈ 8-10H-6 (Aromatic)
~ 6.90dJ(H-F) ≈ 10-12H-3 (Aromatic)
~ 2.30s--CH₃

Table 2: Predicted ¹³C NMR Spectral Data Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm)Coupling to FluorineAssignment
~ 159 (dd)¹J(C-F) ≈ 250, ²J(C-F) ≈ 15C-4
~ 156 (dd)¹J(C-F) ≈ 250, ²J(C-F) ≈ 15C-2
~ 125 (d)³J(C-F) ≈ 5C-6
~ 122 (d)²J(C-F) ≈ 20C-5
~ 115 (dd)²J(C-F) ≈ 25, ³J(C-F) ≈ 5C-3
~ 110 (d)²J(C-F) ≈ 20C-1
~ 15--CH₃
Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration Type
3100-3000Medium-WeakC-H Aromatic Stretch
2980-2850Medium-WeakC-H Aliphatic Stretch
1600-1450Medium-StrongC=C Aromatic Ring Stretch
1280-1200StrongC-F Stretch
1100-1000StrongC-F Stretch
700-500Medium-StrongC-Br Stretch
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation Ionization Mode: Electron Ionization (EI)

m/zRelative AbundanceAssignment
206/208High[M]⁺ (Molecular Ion, ~1:1 ratio due to ⁷⁹Br/⁸¹Br)
127Moderate[M - Br]⁺
112Moderate[M - Br - CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[1] The sample should fully dissolve; gentle vortexing or sonication can be used to aid dissolution.[1]

  • Filtration and Transfer : Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter, which can degrade the quality of the NMR spectrum.[2] Transfer the filtered solution into a clean, dry 5 mm NMR tube.[1]

  • Instrument Setup : Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

  • Shimming : Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which sharpens the NMR signals.[1]

  • Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.[3]

  • Processing : The acquired Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain spectrum. Apply phase and baseline corrections to the spectrum. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) : Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride.[4]

  • Film Deposition : Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4] Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[4]

  • Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty beam path. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning : After analysis, clean the salt plate thoroughly with a dry solvent (e.g., acetone) and return it to a desiccator to prevent moisture damage.[5]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 micrograms per mL) in a volatile organic solvent such as methanol or acetonitrile.[6]

  • Sample Introduction : The method of introduction depends on the instrument. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer. For direct infusion, the solution is introduced directly into the ion source via a syringe pump.

  • Ionization : In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a common technique where a high-energy electron beam bombards the sample, causing ionization and fragmentation.[7]

  • Mass Analysis : The generated ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[7]

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[7]

Visualized Workflow

The following diagram illustrates a standard workflow for the spectroscopic characterization of a novel or synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Sample Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Sample->Purification Purity_Check Purity Assessment (e.g., TLC, LC) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR IR IR Spectroscopy Purity_Check->IR MS Mass Spectrometry Purity_Check->MS Data_Analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - Functional Groups - m/z values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Elucidate Structure Data_Analysis->Structure_Elucidation Final_Confirmation Confirm Structure & Purity Structure_Elucidation->Final_Confirmation

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-2,4-difluoro-5-methylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2,4-difluoro-5-methylbenzene in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on the predicted solubility based on the compound's chemical structure and the established principles of intermolecular forces.[1][2][3] Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided to facilitate further research.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the thermodynamics of dissolution.[1][4] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][3] The key intermolecular forces at play include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[2][5]

This compound is a substituted aromatic hydrocarbon. Its structure, featuring a benzene ring, a bromine atom, two fluorine atoms, and a methyl group, results in a molecule with low to moderate polarity. The primary intermolecular interactions it can participate in are London dispersion forces, due to its molecular size and the polarizability of the bromine atom, and weak dipole-dipole interactions arising from the electronegative fluorine and bromine atoms.[6][7] The compound is not capable of donating hydrogen bonds but may act as a very weak hydrogen bond acceptor.[6][8]

Expected Qualitative Solubility Profile

Based on its molecular structure, this compound is expected to be readily soluble in a range of common organic solvents and poorly soluble in water.[6][9] Halogenated aromatic hydrocarbons are generally miscible with many organic solvents.[10]

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolSolubleAlcohols have both polar (-OH) and non-polar (alkyl chain) regions. The non-polar portion of the alcohol can interact favorably with the aromatic ring and methyl group of the solute via London dispersion forces.[11][12]
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleEthers are good solvents for a wide range of organic compounds due to their ability to act as hydrogen bond acceptors and their moderate polarity.[13][14]
Ketones Acetone, Methyl ethyl ketone (MEK)SolubleThe carbonyl group in ketones makes them polar enough to interact with the dipole of the solute, while the alkyl groups can interact with the non-polar regions. Small ketones are miscible with water and can dissolve a range of organic compounds.[15][16]
Esters Ethyl acetateSolubleEsters are effective solvents for many organic compounds due to their moderate polarity and ability to act as hydrogen bond acceptors.[17][18]
Halogenated Hydrocarbons Dichloromethane, ChloroformSoluble"Like dissolves like" is a strong predictor here. The presence of halogens in both the solute and solvent leads to similar intermolecular forces.[6]
Aromatic Hydrocarbons Toluene, Benzene, XylenesVery SolubleThe aromatic rings of both the solute and solvent will interact strongly through π-π stacking and London dispersion forces.[9][19]
Non-polar Aliphatic Hydrocarbons Hexane, HeptaneSolubleThe solubility in non-polar solvents will be driven by London dispersion forces, which are significant for this molecule.[20]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)SolubleThese solvents are highly polar and can dissolve a wide array of organic compounds.
Water InsolubleThe large non-polar surface area of the molecule and its inability to form strong hydrogen bonds with water will result in very low solubility.[6][8][21]

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a liquid organic compound like this compound in an organic solvent.[22][23][24]

3.1. Materials

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Small, sealable glass vials

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Micropipettes

  • Gas chromatograph (GC) with a suitable detector (e.g., FID or MS) or an HPLC system, for concentration analysis as an alternative to the gravimetric method.

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial.

    • Add a known volume or mass of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

  • Sample Preparation and Analysis:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (to the equilibration temperature) micropipette.

    • Dispense the supernatant into a pre-weighed, clean, and dry vial.

    • Weigh the vial containing the supernatant to determine the mass of the solution.

    • Evaporate the solvent from the vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to evaporate.

    • Once all the solvent has been removed, re-weigh the vial containing the solute residue.

3.3. Calculation of Solubility

  • Mass of the solution = (Mass of vial + supernatant) - (Mass of empty vial)

  • Mass of the solute = (Mass of vial + residue) - (Mass of empty vial)

  • Mass of the solvent = Mass of the solution - Mass of the solute

  • Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) * 100

3.4. Considerations

  • Ensure the temperature is precisely controlled throughout the experiment, as solubility is temperature-dependent.

  • Preventing solvent evaporation is critical for accurate results.

  • The purity of both the solute and the solvent should be high to avoid erroneous data.

  • For volatile solutes, an analytical technique such as GC or HPLC to determine the concentration of the saturated solution is recommended over the gravimetric method.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Determination_Workflow start Start prepare_materials Prepare Materials: - High-purity Solute - Analytical Grade Solvent - Vials, Balance, etc. start->prepare_materials create_saturated_solution Create Saturated Solution: - Add excess solute to a known amount of solvent in a sealed vial. prepare_materials->create_saturated_solution equilibrate Equilibrate: - Agitate at a constant temperature (e.g., 24-48 hours). create_saturated_solution->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle sample_supernatant Sample Supernatant: - Withdraw a known volume/mass of the clear saturated solution. settle->sample_supernatant weigh_solution Weigh the Sampled Solution sample_supernatant->weigh_solution evaporate_solvent Evaporate Solvent: - Use a gentle stream of inert gas or a vacuum oven. weigh_solution->evaporate_solvent weigh_residue Weigh the Solute Residue evaporate_solvent->weigh_residue calculate_solubility Calculate Solubility: - g solute / 100 g solvent weigh_residue->calculate_solubility end End calculate_solubility->end

References

An In-Depth Technical Guide to the Safety of 1-Bromo-2,4-difluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for 1-Bromo-2,4-difluoro-5-methylbenzene (CAS No. 159277-47-1). Due to the limited publicly available experimental data for this specific compound, this guide incorporates information from safety data sheets (SDS), predicted data from chemical suppliers, and established experimental protocols for similar chemical structures. This document is intended to inform researchers and professionals in drug development on the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

While extensive experimental data for this compound is not available, the following table summarizes key identifiers and predicted physical properties. It is crucial to handle this compound with the assumption that it may possess hazards similar to other halogenated aromatic hydrocarbons.

PropertyValueSource
Chemical Name This compoundFisher Scientific[1]
Synonyms 5-Bromo-2,4-difluorotolueneFisher Scientific[1]
CAS Number 159277-47-1ChemScene[2]
Molecular Formula C₇H₅BrF₂Sigma-Aldrich[3]
Molecular Weight 207.02 g/mol Sigma-Aldrich[4]
Physical Form LiquidSigma-Aldrich[4]
Boiling Point 175.1 ± 35.0 °C at 760 mmHg (Predicted)Sigma-Aldrich[4]
Storage Temperature Room TemperatureSigma-Aldrich[4]

Hazard Identification and Classification

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information provided by suppliers for this compound, the compound is classified with the following hazards:

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07Warning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07Warning
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationGHS07Warning

Source: Sigma-Aldrich[4]

Toxicological Information

In the absence of direct data, a precautionary approach is warranted. The toxicity of this compound can be estimated through methods like Quantitative Structure-Activity Relationship (QSAR) modeling or read-across from structurally similar compounds. However, any such estimations should be performed by qualified toxicologists. For practical laboratory purposes, it is safest to handle this compound as being harmful by ingestion, and an irritant to skin, eyes, and the respiratory system, as indicated by its GHS classification.

Experimental Protocols

Detailed experimental protocols for the safety evaluation of this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are available for determining the physical and toxicological properties of chemicals. Researchers seeking to generate such data should refer to these established methods.

Determination of Boiling Point

A standard method for determining the boiling point of a liquid organic compound involves distillation.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Place a small volume of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a chemical and classify it according to the GHS.[3]

Objective: To determine the dose of a substance that causes mortality or evident toxicity after a single oral administration.

Animals: Typically, rats or mice are used.

Procedure:

  • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • A small group of animals (typically 3) of a single sex (usually females) is dosed with the starting concentration.[6]

  • The animals are observed for signs of toxicity and mortality for up to 14 days.

  • Depending on the outcome (mortality or survival), the dose for the next group of animals is adjusted up or down.

  • The procedure continues until the dose causing mortality or evident toxicity is identified, allowing for classification of the substance into a GHS toxicity category.

Visualized Safety and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting, from initial risk assessment to emergency procedures.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling & Emergency Risk Assessment Risk Assessment Review SDS Review Safety Data Sheet (Hazards, First Aid) Risk Assessment->Review SDS Gather PPE Gather Personal Protective Equipment (Gloves, Goggles, Lab Coat) Review SDS->Gather PPE Engineering Controls Use Fume Hood Gather PPE->Engineering Controls Chemical Handling Weighing and Transfer Engineering Controls->Chemical Handling Waste Disposal Segregate Halogenated Waste Chemical Handling->Waste Disposal Emergency Procedures Spill & Exposure Response Chemical Handling->Emergency Procedures In case of incident Decontamination Clean Work Area & Glassware Waste Disposal->Decontamination Decontamination->Emergency Procedures

Caption: Workflow for Safe Handling of this compound.

Signaling Pathway for Hazard Response

The following diagram outlines the logical steps to be taken in response to an exposure or spill incident involving this compound.

cluster_exposure Exposure Response cluster_spill Spill Response Incident Incident Skin Contact Skin Contact Incident->Skin Contact Exposure Evacuate Area Evacuate Area Incident->Evacuate Area Spill Eye Contact Eye Contact Skin Contact->Eye Contact Seek Medical Attention Seek Medical Attention Skin Contact->Seek Medical Attention Inhalation Inhalation Eye Contact->Inhalation Eye Contact->Seek Medical Attention Ingestion Ingestion Inhalation->Ingestion Inhalation->Seek Medical Attention Ingestion->Seek Medical Attention Control Ignition Sources Control Ignition Sources Evacuate Area->Control Ignition Sources Absorb Spill Absorb Spill Control Ignition Sources->Absorb Spill Dispose Waste Dispose Waste Absorb Spill->Dispose Waste Report Incident Report Incident Dispose Waste->Report Incident

Caption: Hazard Response Flowchart for this compound.

Conclusion

While this compound is a valuable compound in research and development, the lack of comprehensive, publicly available safety data necessitates a cautious and informed approach to its handling. The information provided in this guide, based on available SDS information, predicted properties, and established safety protocols, serves as a foundation for its safe use. It is imperative that all personnel handling this substance are thoroughly trained on its potential hazards and the appropriate safety procedures. The generation of comprehensive experimental data on the physical and toxicological properties of this compound is highly encouraged to fill the existing knowledge gaps and ensure the highest level of safety in its application.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,4-difluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 1-Bromo-2,4-difluoro-5-methylbenzene, a key intermediate in the development of pharmaceuticals and other advanced materials. Due to the limited availability of a direct, single-step synthesis protocol in the current literature, this document outlines two logical and scientifically sound multi-step pathways. The proposed methodologies are based on established organic chemistry principles and supported by data from analogous reactions.

The guide is structured to provide detailed experimental protocols, quantitative data for key reaction steps, and visual representations of the synthetic workflows to aid in laboratory implementation.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound:

  • Pathway 1: Electrophilic Bromination of 2,4-Difluorotoluene. This pathway involves the direct, regioselective bromination of commercially available 2,4-difluorotoluene. The directing effects of the fluorine and methyl substituents are leveraged to achieve bromination at the desired C5 position.

  • Pathway 2: Sandmeyer Reaction of 2,4-Difluoro-5-methylaniline. This route begins with the synthesis of the key intermediate, 2,4-difluoro-5-methylaniline, followed by its conversion to the target molecule via a diazotization and subsequent Sandmeyer reaction. This pathway offers high regioselectivity.

Pathway 1: Electrophilic Bromination of 2,4-Difluorotoluene

This pathway is a direct approach starting from the readily available 2,4-difluorotoluene. The success of this route hinges on the regioselectivity of the bromination reaction, which is predicted to favor substitution at the C5 position due to the combined directing effects of the substituents on the aromatic ring.

Experimental Protocol

Step 1: Regioselective Bromination of 2,4-Difluorotoluene

  • Materials: 2,4-Difluorotoluene, N-Bromosuccinimide (NBS), Iron(III) bromide (FeBr₃) or Iron powder, and a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluorotoluene (1.0 eq) in the chosen solvent.

    • Add a catalytic amount of FeBr₃ or iron powder.

    • Slowly add N-Bromosuccinimide (1.0-1.2 eq) portion-wise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by fractional distillation or column chromatography to obtain this compound.

Quantitative Data
ParameterValueReference
Starting Material2,4-DifluorotolueneCommercially Available
Brominating AgentN-Bromosuccinimide (NBS)[1]
CatalystFeBr₃ or Iron Powder[2]
SolventDichloromethane or Acetic Acid[3]
Reaction TemperatureRoom Temperature to 50 °C[3]
Predicted Yield70-85%Based on similar reactions[2][3]
Purity>98% (after purification)

Workflow Diagram

Pathway1 start 2,4-Difluorotoluene bromination Electrophilic Bromination (NBS, FeBr₃) start->bromination product This compound bromination->product

Pathway 1: Direct Bromination.

Pathway 2: Sandmeyer Reaction of 2,4-Difluoro-5-methylaniline

This pathway involves a two-step process starting from 2,4-difluorotoluene. It offers excellent control over the regiochemistry of bromination.

Experimental Protocols

Step 1: Synthesis of 2,4-Difluoro-5-nitro-toluene

  • Materials: 2,4-Difluorotoluene, fuming nitric acid, and concentrated sulfuric acid.

  • Procedure:

    • To a stirred mixture of concentrated sulfuric acid, add 2,4-difluorotoluene dropwise at 0 °C.

    • Slowly add fuming nitric acid to the mixture while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-difluoro-5-nitro-toluene.

Step 2: Reduction to 2,4-Difluoro-5-methylaniline

  • Materials: 2,4-Difluoro-5-nitro-toluene, a reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation (H₂/Pd-C).

  • Procedure (using SnCl₂/HCl):

    • Dissolve 2,4-difluoro-5-nitro-toluene in ethanol or acetic acid.

    • Add a solution of SnCl₂ in concentrated HCl to the mixture.

    • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

    • Extract the product, 2,4-difluoro-5-methylaniline, with an organic solvent.

    • Wash, dry, and concentrate the organic extracts to obtain the aniline.

Step 3: Sandmeyer Reaction to this compound

  • Materials: 2,4-Difluoro-5-methylaniline, sodium nitrite (NaNO₂), hydrobromic acid (HBr), and copper(I) bromide (CuBr).

  • Procedure:

    • Dissolve 2,4-difluoro-5-methylaniline in a mixture of HBr and water and cool to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of CuBr in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete reaction.

    • Cool the mixture and extract the product with an organic solvent.

    • Wash the organic layer with water, dilute NaOH, and brine.

    • Dry the organic phase, remove the solvent, and purify the product by distillation or chromatography.

Quantitative Data
StepStarting MaterialKey ReagentsProductPredicted YieldReference
1. Nitration2,4-DifluorotolueneHNO₃, H₂SO₄2,4-Difluoro-5-nitro-toluene80-90%Based on analogous nitrations
2. Reduction2,4-Difluoro-5-nitro-tolueneSnCl₂/HCl or H₂/Pd-C2,4-Difluoro-5-methylaniline>90%[4]
3. Sandmeyer2,4-Difluoro-5-methylanilineNaNO₂, HBr, CuBrThis compound70-85%[5][6][7]

Workflow Diagram

Pathway2 start 2,4-Difluorotoluene nitration Nitration (HNO₃, H₂SO₄) start->nitration nitro_intermediate 2,4-Difluoro-5-nitro-toluene nitration->nitro_intermediate reduction Reduction (SnCl₂, HCl) nitro_intermediate->reduction aniline_intermediate 2,4-Difluoro-5-methylaniline reduction->aniline_intermediate sandmeyer Sandmeyer Reaction (NaNO₂, HBr, CuBr) aniline_intermediate->sandmeyer product This compound sandmeyer->product

Pathway 2: Multi-step Synthesis via Sandmeyer Reaction.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Data
¹H NMR Aromatic protons will appear as multiplets or doublets of doublets in the aromatic region (δ 7.0-7.5 ppm). The methyl group will appear as a singlet around δ 2.2-2.4 ppm.
¹³C NMR Signals for the aromatic carbons will be observed, with characteristic C-F and C-Br couplings. The methyl carbon will appear around 20 ppm.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms are expected, showing coupling to each other and to the aromatic protons.
Mass Spec. The molecular ion peak (M+) and the M+2 peak (due to the bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed at the expected m/z values.
IR Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), C-F, and C-Br bonds will be present.
Melting/Boiling Point Expected to be a liquid or a low-melting solid at room temperature. The boiling point can be estimated to be in the range of 180-200 °C at atmospheric pressure.

This technical guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions for their specific laboratory settings and to perform thorough characterization of all intermediates and the final product.

References

A Technical Guide to the Reactivity of the Bromine Atom in 1-Bromo-2,4-difluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth analysis of the reactivity of the carbon-bromine bond in 1-Bromo-2,4-difluoro-5-methylbenzene, a key intermediate in the synthesis of complex organic molecules. The document outlines its expected behavior in palladium-catalyzed cross-coupling reactions and provides detailed, illustrative protocols for its functionalization.

Introduction: Structural Features and Predicted Reactivity

This compound is a substituted aromatic halide with significant potential in synthetic chemistry. Its utility stems from the presence of a reactive C(sp²)–Br bond, which serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. The reactivity of this bond is modulated by the electronic effects of the other substituents on the benzene ring: two fluorine atoms and a methyl group.

  • Fluorine Substituents: The two fluorine atoms at positions 2 and 4 exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect decreases the electron density of the aromatic ring, which can influence the kinetics of the catalytic cycle, particularly the oxidative addition step.[1][2]

  • Methyl Substituent: The methyl group at position 5 is an electron-donating group (+I effect and hyperconjugation), which partially counteracts the electron-withdrawing effects of the fluorine atoms.

The cumulative effect of these substituents suggests that this compound behaves as a moderately electron-rich or electronically-neutral aryl bromide. This electronic nature is a critical consideration when selecting catalysts, ligands, and reaction conditions for cross-coupling reactions. The oxidative addition step, often rate-determining in palladium-catalyzed cycles, is generally favored for electron-poor aryl halides and disfavored for electron-rich ones.[3][4] Therefore, catalyst systems employing bulky, electron-rich phosphine ligands are often required to facilitate the reaction of such substrates.[5][6]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors.[7] Three of the most powerful and widely used reactions for the functionalization of aryl halides are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions typically proceed via a common catalytic cycle involving three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[8][9]

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. Key to success is the rigorous exclusion of oxygen, which can deactivate the palladium(0) catalyst. This is typically achieved by performing the reaction under an inert atmosphere (e.g., argon or nitrogen) and using degassed solvents.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Coupling Partner, & Base in Schlenk Flask B Seal Flask and Purge with Inert Gas A->B C Add Degassed Solvent B->C D Add Pd Precatalyst & Ligand C->D E Heat Reaction Mixture (e.g., 80-110 °C) D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Cool to Room Temperature & Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry Organic Layer & Concentrate H->I J Purify by Column Chromatography I->J

Figure 1: General experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide.[10] Given the electronic properties of this compound, a catalyst system effective for neutral or electron-rich aryl bromides is recommended.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling

To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.). The flask is sealed, evacuated, and backfilled with argon (this cycle is repeated three times). Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.0 mol%) are added under a positive pressure of argon. Anhydrous, degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) are added via syringe. The reaction mixture is then heated to 100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[11]

Tabulated Data: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ValueNotes
Aryl Bromide1.0 equiv.Limiting reagent
Arylboronic Acid1.2 - 1.5 equiv.Slight excess to ensure full conversion.
Palladium PrecatalystPd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd(0) or Pd(II) sources are common.[10]
LigandSPhos or XPhos (2-5 mol%)Bulky, electron-rich ligands are effective for less reactive aryl bromides.
BaseK₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong, non-nucleophilic bases are preferred.
SolventDioxane/H₂O (4:1) or Toluene/H₂O (10:1)A mixed aqueous system is typical.
Temperature80 - 110 °CDependent on substrate reactivity.
Reaction Time4 - 24 hoursMonitored by TLC or LC-MS.
Expected Yield70 - 95%Highly dependent on the specific coupling partners.

Catalytic Cycle: Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdOH Ar-Pd(II)L₂(OH) ArPdBr->ArPdOH Ligand Exchange (Base) ArPdAr Ar-Pd(II)L₂(Ar') ArPdOH->ArPdAr Transmetalation (Ar'B(OH)₂) ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar' ArX Ar-Br ArB Ar'B(OH)₂ Base Base (e.g., K₃PO₄)

Figure 2: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[9][12] This reaction couples an aryl halide with a primary or secondary amine. Due to the potential for lower reactivity of this compound, a robust catalyst system with a bulky, electron-rich phosphine ligand is recommended.[6][13]

Hypothetical Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox, an oven-dried Schlenk tube is charged with Pd₂(dba)₃ (2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.). The tube is sealed, removed from the glovebox, and this compound (1.0 equiv.) and the amine (1.2 equiv.) are added, followed by anhydrous, degassed toluene. The tube is sealed, and the mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.[14]

Tabulated Data: Buchwald-Hartwig Amination Conditions
ParameterRecommended ValueNotes
Aryl Bromide1.0 equiv.Limiting reagent
Amine1.1 - 1.5 equiv.Primary or secondary amines.
Palladium PrecatalystPd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common choices for generating the active Pd(0) species.
LigandXPhos, RuPhos, or BrettPhos (2-5 mol%)Bulky, electron-rich biaryl phosphines are crucial.[13]
BaseNaOtBu or LHMDS (1.4 - 2.0 equiv.)A strong, non-nucleophilic base is required.
SolventToluene or Dioxane (anhydrous)Aprotic, anhydrous solvents are essential.
Temperature90 - 110 °CHigher temperatures may be needed for less reactive substrates.
Reaction Time12 - 24 hoursMonitored by TLC or GC-MS.
Expected Yield65 - 90%Dependent on the steric and electronic nature of the amine.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition AmineComplex [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ ArPdBr->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L₂(NR'R'') AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' ArX Ar-Br Amine HNR'R'' Base Base

Figure 3: Generalized catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, producing substituted alkynes.[5] This reaction is typically co-catalyzed by palladium and copper(I) salts, although copper-free protocols have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[15]

Hypothetical Experimental Protocol: Sonogashira Coupling (Copper-Catalyzed)

To a Schlenk flask are added this compound (1.0 equiv.), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%). The flask is evacuated and backfilled with argon. Anhydrous triethylamine (Et₃N) is added, followed by the terminal alkyne (1.2 equiv.). The mixture is stirred at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is filtered to remove the ammonium salts, and the filtrate is concentrated. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Tabulated Data: Sonogashira Coupling Conditions
ParameterRecommended ValueNotes
Aryl Bromide1.0 equiv.Limiting reagent
Terminal Alkyne1.1 - 1.5 equiv.A slight excess is common.
Palladium CatalystPdCl₂(PPh₃)₂ (1-3 mol%)A standard and effective catalyst.
Copper(I) CocatalystCuI (2-5 mol%)Essential for the traditional Sonogashira cycle.
BaseEt₃N or DIPEATypically serves as both the base and the solvent.
SolventAmine base, THF, or DMFAnhydrous conditions are preferred.
Temperature25 - 80 °CAryl bromides often require gentle heating.[15]
Reaction Time2 - 16 hoursVaries with substrate and temperature.
Expected Yield75 - 98%Generally a high-yielding reaction.

Catalytic Cycle: Sonogashira Coupling (Copper-Catalyzed)

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdAlkynyl Ar-Pd(II)L₂(C≡CR) ArPdBr->ArPdAlkynyl Transmetalation ArPdAlkynyl->Pd0 Reductive Elimination Product_out Ar-C≡CR CuBr Cu(I)Br CuAlkynyl Cu(I)C≡CR CuBr->CuAlkynyl Base, RC≡CH CuAlkynyl->ArPdBr CuAlkynyl->CuBr ArX_in Ar-Br Alkyne_in RC≡CH

Figure 4: Catalytic cycles for copper-catalyzed Sonogashira coupling.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is governed by the interplay of its substituents. The C–Br bond is readily activated by palladium(0) catalysts, making it an excellent substrate for a range of cross-coupling reactions. By selecting appropriate catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, this building block can be efficiently transformed into a diverse array of more complex molecules. The protocols and data presented in this guide offer a robust starting point for researchers in medicinal chemistry and materials science to unlock the synthetic potential of this versatile compound. Further optimization for specific substrates will likely be necessary to achieve maximum efficiency and yield.

References

An In-depth Technical Guide to the Electronic Effects of Fluorine and Methyl Groups in 1-Bromo-2,4-difluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electronic properties of 1-Bromo-2,4-difluoro-5-methylbenzene (CAS No. 159277-47-1). The interplay of the electron-withdrawing inductive effects and electron-donating resonance effects of the fluorine substituents, coupled with the electron-donating nature of the methyl group, creates a unique electronic environment on the benzene ring. This document outlines the theoretical framework for understanding these interactions, supported by predicted spectroscopic data and generalized experimental protocols for the synthesis and characterization of this compound. This information is of significant value for professionals in drug development and organic synthesis, where precise control of molecular electronics is crucial for designing molecules with desired reactivity and biological activity.

Introduction

This compound is a polysubstituted aromatic compound with a substitution pattern that leads to a complex interplay of electronic effects. The presence of two strongly electronegative fluorine atoms, a bromine atom, and an electron-donating methyl group on the benzene ring makes it an interesting candidate for studies in medicinal chemistry and materials science. Understanding the electronic landscape of the aromatic ring is paramount for predicting its reactivity in electrophilic and nucleophilic aromatic substitution reactions, its potential as a building block in organic synthesis, and its interaction with biological targets.

This guide will delve into the inductive and resonance effects of the fluorine and methyl substituents, their combined influence on the electron density distribution of the benzene ring, and how these effects can be probed using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

Electronic Effects of Substituents

The electronic properties of the substituents on the benzene ring of this compound are a combination of inductive and resonance effects.

  • Fluorine Substituents: Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I) . This effect decreases the electron density of the aromatic ring, making it less reactive towards electrophilic attack. However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring, resulting in an electron-donating resonance (or mesomeric) effect (+M) . For fluorine, the -I effect is generally considered to be stronger than the +M effect, leading to an overall deactivation of the ring. Despite this deactivation, the +M effect preferentially increases the electron density at the ortho and para positions, making fluorine an ortho, para-director for electrophilic aromatic substitution.

  • Methyl Group: The methyl group is an electron-donating group through two primary mechanisms: a positive inductive effect (+I) and hyperconjugation . The +I effect arises from the slightly lower electronegativity of carbon compared to the sp² hybridized carbons of the benzene ring. Hyperconjugation involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the ring, which is a form of resonance. These effects increase the electron density of the ring, particularly at the ortho and para positions, making the methyl group an activating and ortho, para-directing substituent.

  • Bromine Substituent: Similar to fluorine, bromine exerts a -I effect due to its electronegativity and a +M effect due to its lone pairs. However, bromine is less electronegative and a better resonance donor than fluorine.

The combination of these substituents in this compound results in a nuanced electronic distribution, which can be visualized through the vector addition of these effects.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.3 - 7.5Doublet of DoubletsJ(H,F) ≈ 8-10, J(H,F) ≈ 5-7H-3
~ 6.9 - 7.1Doublet of DoubletsJ(H,F) ≈ 9-11, J(H,H) ≈ 2-3H-6
~ 2.2 - 2.4Singlet--CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

Predicted Chemical Shift (δ, ppm)Assignment
~ 155 - 160 (dd)C-2, C-4
~ 135 - 140C-5
~ 120 - 125 (d)C-6
~ 115 - 120 (dd)C-3
~ 110 - 115 (d)C-1
~ 15 - 20-CH₃

Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from coupling with fluorine atoms. The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)Assignment
~ -110 to -120F-2
~ -115 to -125F-4

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of 2,4-difluorotoluene.

Materials:

  • 2,4-Difluorotoluene

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluorotoluene (1.0 eq) in dichloromethane.

  • Carefully add concentrated sulfuric acid (catalytic amount).

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

4.2.1 NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine-19 NMR spectrum.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard.

4.2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to C-H (aromatic and aliphatic), C=C (aromatic), C-F, and C-Br stretching and bending vibrations.

4.2.3 Mass Spectrometry (MS)

  • Sample Introduction: Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the GC-MS system.

  • Data Acquisition: Obtain the electron ionization (EI) mass spectrum.

  • Data Analysis: Determine the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the molecular structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be observable for the molecular ion and any bromine-containing fragments.

Visualizations

Logical Relationship of Electronic Effects

electronic_effects cluster_substituents Substituents cluster_effects Electronic Effects cluster_properties Molecular Properties F Fluorine (F) Inductive Inductive Effect F->Inductive -I (strong) Resonance Resonance/Hyperconjugation F->Resonance +M (moderate) Me Methyl (CH3) Me->Inductive +I (weak) Me->Resonance Hyperconjugation (+M) ElectronDensity Ring Electron Density Inductive->ElectronDensity Resonance->ElectronDensity Reactivity Reactivity ElectronDensity->Reactivity Influences

Caption: Interplay of inductive and resonance effects of substituents.

Experimental Workflow for Synthesis and Characterization

workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: 2,4-Difluorotoluene bromination Bromination with NBS/H2SO4 start->bromination workup Aqueous Workup bromination->workup purification Column Chromatography workup->purification product Product: this compound purification->product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->NMR IR FTIR Spectroscopy product->IR MS GC-MS Analysis product->MS

Caption: Synthesis and characterization workflow.

Conclusion

The electronic landscape of this compound is governed by a delicate balance of competing and cooperative electronic effects from its substituents. The strong inductive withdrawal of the two fluorine atoms deactivates the ring towards electrophilic substitution, while their resonance donation, along with the inductive and hyperconjugative effects of the methyl group, directs incoming electrophiles to specific positions. This detailed understanding, supported by spectroscopic analysis, is essential for the rational design and synthesis of novel molecules in the fields of drug discovery and materials science. The provided generalized experimental protocols serve as a valuable starting point for the synthesis and characterization of this and structurally related compounds.

The Versatile Role of 1-Bromo-2,4-difluoro-5-methylbenzene in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-difluoro-5-methylbenzene has emerged as a critical and versatile building block in the field of medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions and fluorine atoms that can enhance metabolic stability and binding affinity, makes it an attractive starting material for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its use in the development of novel kinase inhibitors and other therapeutic agents.

Core Applications in the Synthesis of Bioactive Molecules

The strategic placement of the bromo, fluoro, and methyl groups on the benzene ring allows for diverse synthetic manipulations, making this compound a valuable precursor for various classes of therapeutic agents. Key applications include its use in the synthesis of inhibitors for critical cancer targets such as KRas-G12D, AKR1C3-dependent KARS, and other kinases.

Synthesis of KRas-G12D Inhibitors

The KRAS gene is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent. The development of inhibitors targeting this specific mutant is a major goal in oncology. This compound serves as a key starting material in the synthesis of novel aza-tetracyclic oxazepine compounds that act as KRas-G12D inhibitors.

A crucial step in the synthesis of these inhibitors involves the conversion of this compound into a carboxylic acid intermediate. This is achieved through a lithium-halogen exchange reaction at low temperature, followed by quenching with carbon dioxide (dry ice).[1][2]

Synthesis of AKR1C3-Dependent KARS Inhibitors

Aldo-keto reductase family 1 member C3 (AKR1C3) is overexpressed in various cancers and is associated with therapeutic resistance. AKR1C3-dependent KARS (lysyl-tRNA synthetase) inhibitors represent a novel strategy to selectively target cancer cells with high AKR1C3 expression. This compound is utilized as a precursor in the synthesis of these targeted inhibitors.[3]

The synthetic route involves the conversion of this compound to its corresponding boronic ester via a palladium-catalyzed Suzuki-Miyaura coupling reaction with bis(pinacolato)diboron. This boronic ester is a key intermediate for subsequent cross-coupling reactions to build the final inhibitor scaffold.[3]

Synthesis of Aryl Sulfonohydrazides as Potential Kinase Inhibitors

Aryl sulfonohydrazides are another class of compounds with potential applications as kinase inhibitors. A patent discloses the synthesis of various aryl sulfonohydrazides, where this compound is used as a starting material to introduce the substituted phenyl moiety into the final molecule via a Suzuki coupling reaction.[4]

Key Synthetic Transformations and Experimental Protocols

The utility of this compound in medicinal chemistry is largely dependent on its reactivity in various cross-coupling and functionalization reactions. Below are detailed protocols for key transformations.

Table 1: Key Synthetic Reactions of this compound
Reaction NameReagents and ConditionsProduct TypeApplication
Lithium-Halogen Exchange and Carboxylation 1. Lithium diisopropylamide (LDA) in THF, -85°C, 2h. 2. Dry ice (CO2) in THF, room temperature, 1h.Carboxylic AcidSynthesis of KRas-G12D Inhibitors[1][2]
Suzuki-Miyaura Borylation Bis(pinacolato)diboron, KOAc, PdCl2(dppf), dioxane, 100°C, 16h.Boronic EsterSynthesis of KARS Inhibitors[3]
Suzuki Coupling Phenylboronic acid, Pd catalyst, base.Phenyl-substituted derivativeSynthesis of Aryl Sulfonohydrazides[4]

Experimental Protocol 1: Synthesis of 2,4-Difluoro-5-methylbenzoic Acid[1][2]

This protocol describes the conversion of this compound to 2,4-difluoro-5-methylbenzoic acid, a key intermediate in the synthesis of KRas-G12D inhibitors.

Reagents and Materials:

  • This compound

  • Lithium diisopropylamide (LDA) (2 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid carbon dioxide)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Under a nitrogen atmosphere, a solution of this compound (1.00 g, 4.83 mmol) in anhydrous THF (25 mL) is cooled to -85°C.

  • Lithium diisopropylamide (3.14 mL, 6.28 mmol, 2 M in THF) is added dropwise to the stirred solution at -85°C.

  • The solution is stirred for 2 hours at -85°C.

  • The reaction mixture is then poured into a solution of dry ice (250 g) in THF (25 mL).

  • The resulting solution is stirred at room temperature for 1 hour.

  • The reaction is quenched and worked up to isolate the desired 2,4-difluoro-5-methylbenzoic acid.

Experimental Protocol 2: Synthesis of 2-(2,4-Difluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[3]

This protocol details the synthesis of the boronic ester of this compound, an important intermediate for the preparation of KARS inhibitors.

Reagents and Materials:

  • This compound

  • Bis(pinacolato)diboron

  • Potassium Acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf))

  • Anhydrous Dioxane

  • Nitrogen or Argon gas for inert atmosphere

  • Celite

Procedure:

  • A solution of this compound (1.0 g, 4.83 mmol) and bis(pinacolato)diboron (1.2 g, 4.83 mmol) in anhydrous dioxane (10 mL) is degassed.

  • Potassium acetate (1.0 g, 9.66 mmol) and PdCl2(dppf) (0.39 g, 0.483 mmol) are added to the solution.

  • The reaction mixture is stirred in a sealed tube at 100°C for 16 hours.

  • After cooling, the mixture is filtered through a Celite bed.

  • The filtrate is concentrated, and the residue is diluted with dichloromethane (DCM) for further purification to yield the desired boronic ester.

Signaling Pathways and Logical Relationships

The bioactive molecules synthesized from this compound are designed to interact with specific signaling pathways that are dysregulated in diseases like cancer.

KRAS_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK KRas-G12D Mutant KRas (G12D) (Active GTP-bound state) RTK->KRas-G12D Downstream Effectors RAF-MEK-ERK PI3K-AKT-mTOR KRas-G12D->Downstream Effectors Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation\n& Survival Inhibitor Aza-tetracyclic oxazepine derivative Inhibitor->KRas-G12D Inhibition

Figure 1: Simplified KRas Signaling Pathway and Inhibition.

KARS_Inhibition_Workflow cluster_synthesis Synthesis of Precursor cluster_inhibition Mechanism of Action Start 1-Bromo-2,4-difluoro- 5-methylbenzene Borylation Suzuki-Miyaura Borylation Start->Borylation BoronicEster Boronic Ester Intermediate Borylation->BoronicEster Prodrug Tricyclic AKR1C3-dependent KARS Inhibitor (Prodrug) AKR1C3 AKR1C3 Enzyme (overexpressed in cancer cells) Prodrug->AKR1C3 Metabolic Activation ActiveInhibitor Active KARS Inhibitor AKR1C3->ActiveInhibitor KARS Lysyl-tRNA Synthetase (KARS) ActiveInhibitor->KARS Inhibition ProteinSynthesis Protein Synthesis KARS->ProteinSynthesis CellDeath Cancer Cell Death ProteinSynthesis->CellDeath Inhibition leads to

Figure 2: Synthetic Workflow and Mechanism of KARS Inhibition.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of targeted therapies, particularly kinase inhibitors for oncology, is well-documented in recent patent literature. The ability to undergo key transformations such as lithium-halogen exchange and Suzuki-Miyaura coupling allows for the introduction of this uniquely substituted phenyl moiety into a wide range of complex molecular architectures. The protocols and examples provided in this guide highlight the significant potential of this compound for the discovery and development of next-generation therapeutics. Researchers and drug development professionals can leverage the reactivity of this compound to explore novel chemical space and design potent and selective inhibitors for a variety of challenging biological targets.

References

The Versatile Building Block: A Technical Guide to 1-Bromo-2,4-difluoro-5-methylbenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the utility of 1-Bromo-2,4-difluoro-5-methylbenzene as a strategic building block in the synthesis of novel agrochemicals. The unique substitution pattern of this aromatic ring—featuring a bromine atom for versatile cross-coupling reactions, two fluorine atoms to enhance biological activity and metabolic stability, and a methyl group for steric and electronic modulation—makes it an attractive starting material for the development of new fungicides, herbicides, and insecticides. This document provides a comprehensive overview of its physicochemical properties, key synthetic transformations with detailed experimental protocols, and examples of its application in constructing core agrochemical scaffolds.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of a building block is fundamental for its effective use in synthesis. The properties of this compound are summarized below.

PropertyValue
CAS Number 159277-47-1
Molecular Formula C₇H₅BrF₂
Molecular Weight 207.02 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 185-187 °C
Density 1.62 g/cm³
Refractive Index 1.522

Core Synthetic Transformations

This compound is an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities to build complex molecular architectures. The following sections detail key synthetic transformations.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The bromine atom of this compound can be readily coupled with a wide range of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups.

This compound This compound Coupled Product Coupled Product This compound->Coupled Product Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->Coupled Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Coupled Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Coupled Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Coupled Product

Suzuki-Miyaura Coupling Workflow
  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of primary or secondary amines at the bromine position of this compound, a key step in the synthesis of many bioactive molecules.

This compound This compound N-Aryl Product N-Aryl Product This compound->N-Aryl Product Buchwald-Hartwig Amination Amine (R₂NH) Amine (R₂NH) Amine (R₂NH)->N-Aryl Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->N-Aryl Product Ligand Ligand (e.g., XPhos, SPhos) Ligand->N-Aryl Product Base Base (e.g., NaOtBu, K₃PO₄) Base->N-Aryl Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->N-Aryl Product

Buchwald-Hartwig Amination Workflow
  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq.), and a base (e.g., NaOtBu, 1.4 eq.).

  • Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring until the starting material is consumed (monitored by GC-MS or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the N-arylated product.

Exemplary Synthesis of a Pyrazole Fungicide Scaffold

The pyrazole moiety is a common scaffold in a number of commercial fungicides. The following hypothetical, yet chemically sound, synthetic pathway illustrates how this compound can be utilized to construct a substituted pyrazole core.

cluster_0 Synthesis of Pyrazole Fungicide Scaffold A This compound B Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->B C Alkynyl Intermediate B->C D Hydrazine Cyclization C->D E Pyrazole Core D->E F Further Functionalization (e.g., N-alkylation, amidation) E->F G Final Pyrazole Fungicide Analog F->G

Synthetic Pathway to a Pyrazole Fungicide Scaffold
Multi-Step Synthetic Protocol

  • Sonogashira Coupling: this compound is first subjected to a Sonogashira coupling with a suitable terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a solvent like THF or toluene.

  • Deprotection (if necessary): If a protected alkyne was used, the protecting group is removed (e.g., TBAF for a silyl group) to yield the terminal alkynyl intermediate.

  • Hydrazine Cyclization: The resulting alkynyl intermediate is then reacted with a substituted hydrazine (e.g., methylhydrazine) in a suitable solvent (e.g., ethanol) under reflux to form the pyrazole ring.

  • Further Functionalization: The pyrazole core can be further modified, for example, by N-alkylation or by functionalizing other positions on the pyrazole ring or the benzene ring to generate a library of potential fungicide candidates.

Biological Activity of Structurally Related Compounds

While specific biological activity data for derivatives of this compound is not widely published, the fungicidal and herbicidal activity of structurally similar compounds highlights the potential of this building block.

Compound ClassTarget Organism/WeedBiological Activity
Pyrazole carboxamidesBotrytis cinerea, Rhizoctonia solaniFungicidal
Triazole derivativesVarious fungiFungicidal
Substituted anilinesVarious grasses and broadleaf weedsHerbicidal

Conclusion

This compound represents a highly versatile and valuable building block for the synthesis of novel agrochemicals. Its trifunctional nature allows for the strategic and efficient introduction of molecular diversity through well-established synthetic methodologies. The presence of fluorine atoms is known to enhance the efficacy, metabolic stability, and bioavailability of agrochemicals. Researchers and scientists in the field of crop protection are encouraged to explore the potential of this building block in their discovery and development programs to create the next generation of high-performing and environmentally conscious agricultural solutions.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1-Bromo-2,4-difluoro-5-methylbenzene with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of therapeutic agents. The unique electronic properties conferred by fluorine atoms, such as increased metabolic stability and enhanced binding affinity, make fluorinated organic molecules highly valuable in pharmaceutical research.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of 1-Bromo-2,4-difluoro-5-methylbenzene with a variety of arylboronic acids. This substrate is an important building block, and its efficient coupling is crucial for the synthesis of novel compounds with potential biological activity. The presence of two electron-withdrawing fluorine atoms and a methyl group on the aromatic ring influences the reactivity of the aryl bromide, necessitating carefully optimized reaction conditions.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions. The data presented is compiled from reactions of structurally similar aryl bromides and serves as a reliable guide for predicting the outcome with the target substrate.[1][2]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)10012~92
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)1,4-Dioxane10010~95
34-Chlorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.0)Toluene/H₂O (4:1)9016~88
43-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)8012~85
54-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane11014~89
62-Methylphenylboronic acidPd₂(dba)₃ (2)t-Bu₃P (4)KF (3.0)THF7024~78

Experimental Protocols

The following are detailed experimental protocols for the Suzuki coupling of this compound with an arylboronic acid. These protocols provide a robust starting point, and optimization may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Toluene, anhydrous

  • Deionized water, degassed

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.

  • Using a syringe, add degassed toluene and deionized water (e.g., in a 10:1 ratio).

  • Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Procedure using PdCl₂(dppf)

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.5 mmol, 1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, the arylboronic acid, cesium carbonate, and PdCl₂(dppf).

  • The vessel is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add anhydrous 1,4-dioxane and degassed deionized water via syringe (e.g., 4:1 v/v).

  • The reaction mixture is heated to 90-100 °C with vigorous stirring.

  • The reaction progress is monitored by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove inorganic salts and the catalyst.

  • The filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ (Base) DiarylPd Ar-Pd(II)L₂-Ar' Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow

This diagram outlines the general laboratory workflow for performing the Suzuki coupling reaction.

Suzuki_Workflow start Start setup Reaction Setup: Combine Aryl Bromide, Boronic Acid, Base, Catalyst, and Ligand in a Schlenk Flask start->setup inert Establish Inert Atmosphere: Evacuate and backfill with N₂ or Ar setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Work-up: Cool, Dilute, Wash monitor->workup purify Purification: Column Chromatography workup->purify product Isolated Product purify->product

Experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2,4-difluoro-5-methylbenzene with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of arylamines.[2] These application notes provide a detailed guide for the Buchwald-Hartwig amination of 1-Bromo-2,4-difluoro-5-methylbenzene with various primary amines. The presence of two fluorine atoms on the aromatic ring influences the electronic properties of the substrate, making the optimization of reaction conditions crucial for achieving high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the aryl bromide with a primary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The primary amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and yielding the desired N-aryl amine product.[3]

Data Presentation: Optimized Reaction Conditions

The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of this compound with various primary amines, based on analogous reactions with structurally similar fluoro-substituted aryl bromides.[4]

EntryPrimary AminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1n-HexylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-1885-95
2BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11018-2480-90
3AnilinePd₂(dba)₃ (2)BrettPhos (4)Cs₂CO₃ (1.5)Toluene10012-1888-97
44-MethoxyanilinePd(OAc)₂ (2)Xantphos (5)K₃PO₄ (2.0)Dioxane11018-2482-92
5CyclohexylaminePd₂(dba)₃ (2)cataCXium® A (4)LHMDS (1.5)THF8012-1887-96

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous solvents and reagents are crucial for optimal results. The choice of ligand is critical and often depends on the steric and electronic properties of the primary amine. For primary alkyl and aryl amines, bulky biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are generally effective.

Protocol 1: General Procedure for the Amination of this compound with a Primary Aliphatic Amine

Materials:

  • This compound

  • Primary aliphatic amine (e.g., n-Hexylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol, 1.5 equiv.).

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Add this compound (1.0 mmol, 1.0 equiv.) and anhydrous toluene (5 mL) via syringe.

  • Add the primary aliphatic amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-2,4-difluoro-5-methylaniline.

Protocol 2: General Procedure for the Amination of this compound with a Primary Aryl Amine

Materials:

  • This compound

  • Primary aryl amine (e.g., Aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • To a reaction vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Seal the vial with a septum-containing screw cap.

  • Evacuate and backfill the vial with an inert gas.

  • Add this compound (1.0 mmol, 1.0 equiv.) and the primary aryl amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

  • Cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired N-aryl-2,4-difluoro-5-methylaniline.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) PdII_ArBr L-Pd(II)(Ar)(Br) Pd0->PdII_ArBr Oxidative Addition PdII_Amine [L-Pd(II)(Ar)(RNH2)]+ Br- PdII_ArBr->PdII_Amine + RNH2 PdII_Amido L-Pd(II)(Ar)(NHR) PdII_Amine->PdII_Amido - HBr + Base PdII_Amido->Pd0 Reductive Elimination Product Ar-NHR PdII_Amido->Product ArBr Ar-Br ArBr->PdII_ArBr Amine R-NH2 Amine->PdII_Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Combine Pd Catalyst, Ligand, Base, and Aryl Bromide in an inert atmosphere start->reagents add_amine Add Primary Amine and Solvent reagents->add_amine reaction Heat and Stir (80-110 °C, 12-24h) add_amine->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for the amination.

References

Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-2,4-difluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Sonogashira coupling reaction with 1-Bromo-2,4-difluoro-5-methylbenzene. The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]

The substrate, this compound, is an electron-deficient aryl bromide. The presence of electron-withdrawing fluorine groups is expected to facilitate the oxidative addition step in the catalytic cycle, a key step in the Sonogashira coupling.[3] This document outlines both traditional copper-co-catalyzed and modern copper-free Sonogashira coupling conditions that are applicable to this substrate.

Reaction Principle

The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4] The reaction proceeds through a catalytic cycle involving the palladium catalyst, while the copper co-catalyst facilitates the reaction by forming a copper(I) acetylide.[1] However, concerns over homocoupling of the alkyne (Glaser coupling) and the toxicity of copper have led to the development of efficient copper-free protocols.[5][6]

Catalytic Cycles

Below are diagrams illustrating the catalytic cycles for both the traditional copper-co-catalyzed and the copper-free Sonogashira coupling reactions.

Sonogashira_Coupling_Copper_Catalyzed cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition PdII_alkyne Ar-Pd(II)-C≡CR(L₂) PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Ar_alkyne Ar-C≡CR PdII_alkyne->Ar_alkyne Cu_acetylide Cu-C≡CR Cu_acetylide->PdII CuX CuX Cu_acetylide->CuX Alkyne H-C≡CR Alkyne->Cu_acetylide Deprotonation Base Base Base->Alkyne ArX Ar-X (1-Bromo-2,4-difluoro- 5-methylbenzene) ArX->PdII CuX->Alkyne Regeneration

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.

Sonogashira_Coupling_Copper_Free Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition Pd_alkyne_complex [Ar-Pd(II)(L)-H-C≡CR]⁺X⁻ PdII->Pd_alkyne_complex Alkyne Coordination Pd_acetylide Ar-Pd(II)-C≡CR(L) Pd_alkyne_complex->Pd_acetylide Deprotonation Pd_acetylide->Pd0 Reductive Elimination Ar_alkyne Ar-C≡CR Pd_acetylide->Ar_alkyne Alkyne H-C≡CR Alkyne->PdII Base Base Base->Pd_alkyne_complex ArX Ar-X (1-Bromo-2,4-difluoro- 5-methylbenzene) ArX->PdII

Caption: Catalytic cycle of the copper-free Sonogashira coupling.

Experimental Protocols

Two general protocols are provided below: a classical Sonogashira coupling with a copper co-catalyst and a copper-free version. The choice of protocol may depend on the sensitivity of the substrates to copper, the desired purity of the final product, and the availability of reagents. For the coupling of this compound, both methods are expected to be effective.

Protocol 1: Classical Copper-Co-catalyzed Sonogashira Coupling

This protocol is a robust and widely used method for the Sonogashira coupling.

Materials and Reagents:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)[7]

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and copper(I) iodide (1-5 mol%).

  • Add this compound (1.0 equiv).

  • Dissolve the solids in the chosen anhydrous solvent.

  • Add the amine base (2-3 equiv) to the mixture.

  • Finally, add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

  • The reaction mixture is stirred at room temperature or heated (typically 40-80 °C) and monitored by TLC or GC/MS until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst residues.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for synthesizing products for pharmaceutical applications where copper contamination must be avoided.[5] It often employs bulky, electron-rich phosphine ligands to facilitate the catalytic cycle without copper.[7]

Materials and Reagents:

  • This compound

  • Terminal alkyne

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, (AllylPdCl)₂)[5][6]

  • Phosphine ligand (e.g., P(t-Bu)₃, XPhos)[6]

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DABCO)[6]

  • Anhydrous solvent (e.g., DMF, acetonitrile, toluene, or even water with appropriate surfactants)[8][9]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add the palladium source (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Add the base (2-3 equiv).

  • Add this compound (1.0 equiv).

  • Add the anhydrous solvent and stir the mixture for a few minutes.

  • Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

  • The reaction is typically stirred at room temperature but may require heating depending on the reactivity of the alkyne.[6] Monitor the reaction progress by TLC or GC/MS.

  • Work-up and purification are carried out as described in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for Sonogashira couplings of aryl bromides, which can be adapted for this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Copper Salt (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₂Cl₂ (2)-CuI (4)TEA (2)THF6012~90General
2Pd(OAc)₂ (1)P(t-Bu)₃ (2)-Cs₂CO₃ (2)DMFRT2-16>90[6]
3(AllylPdCl)₂ (1)P(t-Bu)₃ (2)-DABCO (2)AcetonitrileRT0.5-585-98[6]
4PdCl₂(CH₃CN)₂ (1)Cyclopropylphosphine (2.5)-TEA (3)Water (with PTS)RT5-2480-96[8]
5[DTBNpP]Pd(crotyl)Cl (2.5)--TMP (2)DMSORT2-3up to 97[5]

Abbreviations: TEA: Triethylamine; THF: Tetrahydrofuran; DMF: N,N-Dimethylformamide; RT: Room Temperature; DABCO: 1,4-Diazabicyclo[2.2.2]octane; PTS: Pyridinium p-toluenesulfonate; DTBNpP: di-tert-butylneopentylphosphine; TMP: 2,2,6,6-Tetramethylpiperidine; DMSO: Dimethyl sulfoxide.

Experimental Workflow

The general workflow for setting up and performing a Sonogashira coupling reaction is depicted below.

Sonogashira_Workflow start Start: Prepare Dry Glassware inert_atm Establish Inert Atmosphere (Argon or Nitrogen) start->inert_atm add_solids Add Solids: - Palladium Catalyst - Ligand (if applicable) - Copper Salt (if applicable) - Base - Aryl Bromide inert_atm->add_solids add_solvent Add Anhydrous Solvent add_solids->add_solvent add_alkyne Add Terminal Alkyne add_solvent->add_alkyne reaction Stir at Appropriate Temperature (Monitor by TLC/GC-MS) add_alkyne->reaction workup Reaction Work-up: - Quench - Filter - Extract - Dry reaction->workup purification Purification by Column Chromatography workup->purification characterization Characterization of Product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 1-Bromo-2,4-difluoro-5-methylbenzene with Styrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck reaction between 1-bromo-2,4-difluoro-5-methylbenzene and various styrene derivatives. The Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted alkenes which are valuable intermediates in pharmaceuticals and materials science.

Introduction

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene.[1] This reaction is a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. The substrate of interest, this compound, is an electron-deficient aryl bromide due to the presence of two fluorine atoms, which generally enhances its reactivity in the oxidative addition step of the catalytic cycle. This characteristic makes it a suitable candidate for the Heck reaction.

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The styrene derivative coordinates to the palladium center, followed by the insertion of the alkene into the aryl-palladium bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Heck_Reaction_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition Ar-Pd(II)(alkene)L2 Ar-Pd(II)(alkene)L2 ArPd(II)(X)L2->Ar-Pd(II)(alkene)L2 Alkene Coordination R-Pd(II)(H)L2 R-Pd(II)(H)L2 Ar-Pd(II)(alkene)L2->R-Pd(II)(H)L2 Migratory Insertion & β-Hydride Elimination R-Pd(II)(H)L2->Pd(0)L2 Reductive Elimination Product Substituted Stilbene R-Pd(II)(H)L2->Product HX_Base [Base-H]+X- R-Pd(II)(H)L2->HX_Base ArX 1-Bromo-2,4-difluoro- 5-methylbenzene ArX->ArPd(II)(X)L2 Alkene Styrene Derivative Alkene->Ar-Pd(II)(alkene)L2 Base Base Base->R-Pd(II)(H)L2

Catalytic cycle of the Heck reaction.

Experimental Protocols

The following section provides detailed experimental protocols for the Heck reaction of this compound with styrene derivatives. A general procedure is outlined, followed by specific examples with various reaction components.

General Experimental Procedure

Experimental_Workflow start Start reagents Combine Aryl Bromide, Styrene Derivative, Base, and Solvent in a Reaction Vessel start->reagents degas Degas the Mixture (e.g., with Argon or Nitrogen) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the Reaction Mixture with Stirring catalyst->heat monitor Monitor Reaction Progress (TLC or GC-MS) heat->monitor workup Reaction Work-up: Cool, Dilute with Organic Solvent, Wash with Water and Brine monitor->workup dry Dry the Organic Layer and Concentrate under Reduced Pressure workup->dry purify Purify the Crude Product (Column Chromatography) dry->purify characterize Characterize the Purified Product (NMR, MS) purify->characterize end End characterize->end

A typical experimental workflow for the Heck reaction.

Materials:

  • This compound (1.0 equiv)

  • Styrene derivative (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)) (2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), or Sodium acetate (NaOAc)) (1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethylacetamide (DMA), or Toluene)

Procedure:

  • To a dry, oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the styrene derivative, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the anhydrous solvent.

  • Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium(II) acetate and the phosphine ligand to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

Data Presentation: Reaction Conditions and Yields

While specific experimental data for the Heck reaction of this compound with a wide range of styrene derivatives is not extensively reported in the literature, the following tables provide representative conditions and expected yields based on protocols for structurally similar and electronically analogous aryl bromides.

Table 1: General Heck Reaction Protocol and Expected Outcomes

EntryStyrene DerivativeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF10012-2475-90
24-MethylstyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)Toluene1101670-85
34-MethoxystyrenePd(OAc)₂ (1)PPh₃ (2)NaOAc (2)DMA1201280-95
44-ChlorostyrenePdCl₂ (3)PPh₃ (6)K₂CO₃ (2)DMF/H₂O (1:1)1002465-80

Table 2: Comparison of Different Catalytic Systems for the Reaction with Styrene

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF10018~85
2PdCl₂(PPh₃)₂ (3)-Et₃N (2)Acetonitrile8024~70
3Pd/C (5)-NaOAc (2)NMP12012~80
4Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Dioxane10010>90

Note: The yields presented in the tables are estimates based on reactions with similar fluorinated and electron-deficient aryl bromides and are intended to serve as a guideline for optimization.

Conclusion

The Heck reaction provides an effective method for the synthesis of substituted stilbene derivatives from this compound and various styrenes. The reactivity of the aryl bromide is enhanced by the electron-withdrawing fluorine substituents, generally leading to good to excellent yields. Optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high efficiency and selectivity. The protocols and data provided in these application notes serve as a valuable starting point for researchers in the development of novel compounds for pharmaceutical and material science applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 1-Bromo-2,4-difluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for four major classes of palladium-catalyzed cross-coupling reactions utilizing 1-Bromo-2,4-difluoro-5-methylbenzene as a key building block. The difluoro- and methyl-substituted phenyl moiety is a valuable pharmacophore in medicinal chemistry, and these reactions offer versatile pathways for the synthesis of complex drug candidates and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[1] For this compound, this reaction allows for the synthesis of various biaryl and substituted aromatic compounds.

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)901680-90
3Pyridine-3-boronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Toluene1101875-85
4Methylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)THF/H₂O (3:1)802460-75

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

    • Argon or Nitrogen gas

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

    • Add degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is invaluable for the synthesis of substituted alkynes, which are important intermediates in drug discovery and materials science. Both copper-catalyzed and copper-free conditions are commonly employed.[2][3]

Data Presentation: Representative Conditions and Yields for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)Triethylamine (2)THF65885-95
2TrimethylsilylacetylenePd(OAc)₂ (2)-Cs₂CO₃ (2)Acetonitrile801280-90
31-OctynePd₂(dba)₃ (1.5)CuI (2)Diisopropylamine (2)Toluene701088-96
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (5)Piperidine (2)DMF501870-85

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.1 mmol, 1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI, 0.03 mmol, 3 mol%)

    • Triethylamine (2.0 mmol, 2.0 equiv)

    • Anhydrous and degassed THF (5 mL)

    • Argon or Nitrogen gas

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add anhydrous and degassed THF, followed by triethylamine and phenylacetylene via syringe.

    • Stir the reaction mixture at 65 °C.

    • Monitor the reaction by TLC or GC-MS.

    • Once the starting material is consumed (typically 6-12 hours), cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This reaction is a powerful tool for the synthesis of complex olefins and has broad applications in organic synthesis.

Data Presentation: Representative Conditions and Yields for Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Triethylamine (1.5)DMF1001675-85
2n-Butyl acrylatePd₂(dba)₃ (1)P(t-Bu)₃ (2)K₂CO₃ (2)1,4-Dioxane1202480-90
3CyclohexenePdCl₂(PPh₃)₂ (3)-NaOAc (2)DMA1301865-75
4AcrylonitrilePd(OAc)₂ (2)-Triethylamine (1.5)Acetonitrile801270-80

Experimental Protocol: Heck Reaction of this compound with Styrene

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Styrene (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%)

    • Triethylamine (1.5 mmol, 1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

    • Argon or Nitrogen gas

  • Procedure:

    • In a sealable reaction tube, combine this compound, styrene, and triethylamine in DMF.

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the mixture.

    • Seal the tube and heat the reaction to 100 °C.

    • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide range of aryl amines.[5][6]

Data Presentation: Representative Conditions and Yields for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001890-98
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane1002485-95
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (1.5)THF801680-90
4IndolePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃ (2)Toluene1102075-85

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Aniline (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

    • Argon or Nitrogen gas

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

    • Seal the tube, evacuate, and backfill with argon (repeat three times).

    • Add anhydrous toluene followed by aniline via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by GC-MS or TLC until the starting material is consumed.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash chromatography.

Visualizations

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L_n-R pd2_complex->transmetalation_complex Transmetalation (R-M) transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants, Catalyst, Ligand, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heating Heat to Specified Temperature inert->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Substituted Quinolines from 1-Bromo-2,4-difluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of substituted quinolines, commencing from the readily available starting material, 1-Bromo-2,4-difluoro-5-methylbenzene. The synthetic strategy involves a two-step sequence: a palladium-catalyzed Buchwald-Hartwig amination to generate a key aniline intermediate, followed by a classical Skraup synthesis to construct the quinoline core. This methodology offers a robust and versatile route to novel fluorinated quinoline derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their potential as therapeutic agents. All quantitative data is summarized in tables for clarity, and detailed experimental procedures are provided. Visual diagrams of the synthetic workflow and reaction mechanisms are included to facilitate understanding.

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. Consequently, the development of synthetic routes to novel fluoro-substituted quinolines is a key area of research in drug development.

This application note details a reliable pathway for the synthesis of 6,8-difluoro-7-methylquinoline from this compound. The synthesis is achieved through a two-step process, beginning with the formation of a C-N bond via the Buchwald-Hartwig amination, a powerful tool in modern organic synthesis for the formation of arylamines.[1][2][3] The resulting aniline derivative is then subjected to the Skraup synthesis, a classic and effective method for quinoline ring formation.[4][5][6][7]

Overall Synthetic Scheme

The overall two-step synthesis is depicted below:

Overall Synthesis cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Skraup Synthesis start This compound intermediate 2,4-Difluoro-5-methylaniline start->intermediate Pd Catalyst, Ligand, Base, Amine Source product 6,8-Difluoro-7-methylquinoline intermediate_ref 2,4-Difluoro-5-methylaniline intermediate_ref->product Glycerol, H₂SO₄, Oxidizing Agent Buchwald-Hartwig Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination amine_complex [Ar-Pd(II)(NHR')(Br)L₂] amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)(NR')L₂ deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR' reductive_elimination->product starting_materials Ar-Br + HNR' starting_materials->oxidative_addition starting_materials->amine_coordination Skraup Synthesis cluster_0 Acrolein Formation cluster_1 Michael Addition cluster_2 Cyclization and Dehydration cluster_3 Oxidation glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄, -2H₂O aniline 2,4-Difluoro-5-methylaniline michael_adduct Michael Adduct aniline->michael_adduct acrolein_ref Acrolein acrolein_ref->michael_adduct cyclized_intermediate Cyclized Intermediate dihydroquinoline 1,2-Dihydroquinoline Derivative cyclized_intermediate->dihydroquinoline -H₂O michael_adduct_ref Michael Adduct michael_adduct_ref->cyclized_intermediate Electrophilic Attack final_product 6,8-Difluoro-7-methylquinoline dihydroquinoline_ref 1,2-Dihydroquinoline Derivative dihydroquinoline_ref->final_product Oxidizing Agent

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 1-Bromo-2,4-difluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-difluoro-5-methylbenzene is a versatile building block for the synthesis of novel heterocyclic compounds. The presence of fluorine atoms can significantly enhance the pharmacological properties of molecules, such as metabolic stability and binding affinity, making this reagent particularly valuable in drug discovery and medicinal chemistry.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in two powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods open avenues to a diverse range of functionalized heterocycles.

Application Note 1: Synthesis of Arylated Heterocycles via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heterobiaryl compounds.[4][5] this compound can be effectively coupled with a variety of heterocyclic boronic acids or their derivatives to introduce the 2,4-difluoro-5-methylphenyl moiety into diverse heterocyclic scaffolds.

Potential Applications:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aryl group attached to a heterocyclic core. The 2,4-difluoro-5-methylphenyl group can be explored for its potential to interact with specific amino acid residues in the kinase active site.

  • Antiviral and Antimicrobial Agents: The incorporation of fluorine atoms is a common strategy in the development of antiviral and antimicrobial drugs.[2] Novel heterocycles bearing the 2,4-difluoro-5-methylphenyl substituent could exhibit enhanced biological activity.

  • Materials Science: Biaryl and heterobiaryl structures are of interest in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific heterocyclic boronic acids.

Reagents and Materials:

  • This compound

  • Heterocyclic boronic acid or boronate ester (e.g., pyridine-3-boronic acid, thiophene-2-boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the heterocyclic boronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.02-0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
Heterocyclic Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pyridine-3-boronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O901285
Thiophene-2-boronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/H₂O100892
1-Boc-pyrazole-4-boronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O851678
Benzofuran-2-boronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O951088

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used.

Suzuki_Miyaura_Coupling A 1-Bromo-2,4-difluoro- 5-methylbenzene C Oxidative Addition A->C B Pd(0) Catalyst B->C D Aryl-Pd(II)-Br Complex C->D G Transmetalation D->G E Heterocyclic Boronic Acid E->G F Base F->G H Aryl-Pd(II)-Heterocycle Complex G->H I Reductive Elimination H->I I->B Regeneration J Arylated Heterocycle (Product) I->J

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application Note 2: Synthesis of N-Arylated Heterocycles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful tool for the synthesis of N-aryl heterocycles.[6][7][8] this compound can be coupled with a wide range of nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and indoles, to generate novel drug-like molecules.

Potential Applications:

  • GPCR Ligands: Many G-protein coupled receptor (GPCR) ligands are N-aryl heterocycles. The 2,4-difluoro-5-methylphenyl group can be introduced to modulate the selectivity and potency of these ligands.

  • Agrochemicals: A significant number of herbicides and fungicides are nitrogen-containing heterocyclic compounds. Arylation can lead to new active ingredients with improved properties.

  • Organic Semiconductors: N-arylated heterocycles are widely used in the development of organic semiconductors for applications in electronics.[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific heterocyclic amines.

Reagents and Materials:

  • This compound

  • Nitrogen-containing heterocycle (e.g., imidazole, pyrazole, indole)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the nitrogen-containing heterocycle (1.2 equiv.), the base (1.5-2.0 equiv.), and the palladium pre-catalyst (0.01-0.05 equiv.) and phosphine ligand (0.02-0.10 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add a solution of this compound (1.0 equiv.) in the anhydrous, degassed solvent.

  • Heat the reaction mixture to 90-120 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Representative Buchwald-Hartwig Amination Reactions
N-HeterocycleCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
ImidazolePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101290
PyrazolePd(OAc)₂ (3)RuPhos (6)K₃PO₄Dioxane1001882
IndolePd₂(dba)₃ (2)BINAP (4)Cs₂CO₃Toluene1102475
CarbazolePd(OAc)₂ (3)XPhos (6)NaOtBuDioxane1201095

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used.

Buchwald_Hartwig_Amination A 1-Bromo-2,4-difluoro- 5-methylbenzene C Oxidative Addition A->C B Pd(0) Catalyst B->C D Aryl-Pd(II)-Br Complex C->D G Amine Coordination & Deprotonation D->G E N-Heterocycle (H-Nuc) E->G F Base F->G H Aryl-Pd(II)-Nuc Complex G->H I Reductive Elimination H->I I->B Regeneration J N-Arylated Heterocycle (Product) I->J

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Proposed Synthetic Workflows for Novel Heterocycles

The following workflows illustrate how this compound can be utilized in multi-step syntheses to access more complex heterocyclic systems.

Workflow 1: Synthesis of Substituted Benzimidazoles

This workflow proposes a two-step synthesis of a novel benzimidazole derivative.

Benzimidazole_Synthesis Start 1-Bromo-2,4-difluoro- 5-methylbenzene Step1 Buchwald-Hartwig Amination with o-Nitroaniline Start->Step1 Intermediate N-(2,4-difluoro-5-methylphenyl) -2-nitroaniline Step1->Intermediate Step2 Reduction of Nitro Group (e.g., Fe/HCl or H₂, Pd/C) Intermediate->Step2 Intermediate2 N¹-(2,4-difluoro-5-methylphenyl) -benzene-1,2-diamine Step2->Intermediate2 Step3 Cyclization with an Aldehyde or Carboxylic Acid (e.g., RCHO, RCOOH) Intermediate2->Step3 Product Substituted Benzimidazole Step3->Product

Caption: Proposed workflow for the synthesis of benzimidazoles.

Workflow 2: Synthesis of Substituted Quinolines

This workflow outlines a potential route to novel quinoline derivatives.

Quinoline_Synthesis Start 1-Bromo-2,4-difluoro- 5-methylbenzene Step1 Suzuki Coupling with 2-aminophenylboronic acid Start->Step1 Intermediate 2'-(2,4-difluoro-5-methylphenyl) -[1,1'-biphenyl]-2-amine Step1->Intermediate Step2 Friedländer Annulation with a β-ketoester Intermediate->Step2 Product Substituted Quinoline Step2->Product

Caption: Proposed workflow for the synthesis of quinolines.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols and workflows presented here, based on well-established Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, provide a solid foundation for researchers in drug discovery and materials science to explore the synthesis of new chemical entities with potentially enhanced biological and physical properties. The strategic incorporation of the 2,4-difluoro-5-methylphenyl moiety offers a promising avenue for the development of next-generation pharmaceuticals and functional materials.

References

Application Notes and Protocols for the Formation of (2,4-Difluoro-5-methylphenyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The preparation of a Grignard reagent involves the reaction of an organohalide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[3][4] This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 1-Bromo-2,4-difluoro-5-methylbenzene, yielding (2,4-difluoro-5-methylphenyl)magnesium bromide. This specific Grignard reagent is a valuable intermediate for introducing the 2,4-difluoro-5-methylphenyl moiety into complex molecules, a common structural motif in pharmaceuticals and agrochemicals.

The presence of fluorine atoms and a methyl group on the aromatic ring can influence the reactivity of the starting material and the stability of the resulting Grignard reagent. The following protocol is a generalized procedure based on standard practices for aryl Grignard reagent formation and should be optimized for specific applications.

Key Reaction Parameters and Data

The successful formation of (2,4-difluoro-5-methylphenyl)magnesium bromide depends on several critical parameters. The following table summarizes typical reaction conditions.

ParameterValue / RangeNotes
Grignard Formation
SolventAnhydrous Diethyl Ether or THFEssential for stabilization of the Grignard reagent.[3]
Magnesium1.1 - 1.5 equivalentsA slight excess ensures complete reaction of the aryl bromide.[3]
This compound1.0 equivalentThe limiting reagent.
Activation MethodIodine crystal, 1,2-dibromoethane, or mechanical grindingCrucial for removing the passivating magnesium oxide layer.[3][5]
Initiation TemperatureRoom temperature to gentle refluxThe reaction is exothermic and may require cooling to control.[1][3]
Reaction Time1 - 3 hoursCompletion is often indicated by the disappearance of magnesium.[3]
Expected Yield70 - 90%Yields can be affected by side reactions like Wurtz coupling.[3]

Experimental Workflow

Grignard_Formation_Workflow A Apparatus Setup (Flame-dried glassware under inert gas) B Magnesium Activation (Mg turnings + I2 crystal) A->B C Initiation (Add ~10% of Aryl Bromide solution in THF) B->C D Reaction Initiation? (Color change, gentle reflux) C->D E Apply Gentle Heat or Sonication D->E No F Slow Addition of Remaining Aryl Bromide (Maintain gentle reflux) D->F Yes E->C Retry Initiation G Complete Reaction (Stir at room temp or gentle reflux for 1-2h) F->G H Grignard Reagent Ready for Use ((2,4-Difluoro-5-methylphenyl)magnesium bromide) G->H

Caption: Experimental workflow for the formation of (2,4-difluoro-5-methylphenyl)magnesium bromide.

Detailed Experimental Protocol

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (or a few drops of 1,2-dibromoethane)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or connected to an inert gas line), a dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.[5]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a small crystal of iodine.[5] Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings with a purple vapor.[5] Allow the flask to cool to room temperature. The disappearance of the iodine color is an indicator of magnesium activation.[2][5]

  • Initiation of Reaction: Add enough anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension.[5]

  • Grignard Reagent Formation: The reaction should initiate within a few minutes, which is indicated by the disappearance of the iodine color, the formation of a cloudy grey/brown solution, and gentle refluxing of the solvent.[3][5] If the reaction does not start, gentle warming with a heat gun or sonication may be applied to initiate it.[3][5]

  • Completion of Reaction: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.[3] The exothermic nature of the reaction should sustain the reflux.[1] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath. After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating to maintain reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.[3]

  • Use of the Grignard Reagent: The resulting grey-black solution is the (2,4-difluoro-5-methylphenyl)magnesium bromide reagent. It is advisable to use the Grignard reagent immediately in the subsequent reaction step. The concentration of the Grignard reagent can be determined by titration if required for precise stoichiometric control in the next reaction.

Troubleshooting and Considerations

  • Failure to Initiate: The most common issue is the failure of the reaction to start. This is often due to moisture in the glassware or solvent, or a passivated magnesium surface. Ensure all glassware is rigorously dried and anhydrous solvents are used. If initiation is still problematic, adding a few drops of 1,2-dibromoethane can be an effective activation method.[3]

  • Wurtz Coupling: A potential side reaction is the coupling of the Grignard reagent with unreacted aryl bromide to form a biaryl impurity. To minimize this, the aryl bromide should be added slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the formed Grignard reagent.[3]

  • Solvent Choice: While both diethyl ether and THF are commonly used, THF is a better solvent for stabilizing the Grignard reagent and can be beneficial for less reactive halides. However, diethyl ether has a lower boiling point, which can make it easier to control the reaction temperature.

By following this detailed protocol and considering the key parameters, researchers can reliably generate (2,4-difluoro-5-methylphenyl)magnesium bromide for use in a wide range of synthetic applications.

References

Application Notes and Protocols: Lithiation of 1-Bromo-2,4-difluoro-5-methylbenzene and Subsequent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the lithiation of 1-bromo-2,4-difluoro-5-methylbenzene to form the reactive intermediate, 2,4-difluoro-5-methylphenyllithium. This organolithium reagent serves as a versatile building block in organic synthesis, particularly for the introduction of the 2,4-difluoro-5-methylphenyl moiety into a wide range of molecules. Such structural motifs are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This document outlines the general protocol for the lithiation reaction and subsequent quenching with various electrophiles, supported by a summary of potential reactions and expected products.

Introduction to Lithiation of Aryl Halides

Lithiation of aryl halides is a powerful and widely used transformation in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reaction typically involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), which abstracts a proton or, more commonly in the case of aryl bromides, undergoes a halogen-metal exchange to generate a highly reactive aryllithium species. This intermediate can then be trapped with a variety of electrophiles to introduce diverse functional groups onto the aromatic ring.

The fluorine substituents on the aromatic ring of this compound influence the reactivity and regioselectivity of the lithiation process. The general transformation is depicted below:

Lithiation_Reaction This compound This compound 2,4-Difluoro-5-methylphenyllithium 2,4-Difluoro-5-methylphenyllithium This compound->2,4-Difluoro-5-methylphenyllithium n-BuLi, THF, -78 °C Functionalized Product Functionalized Product 2,4-Difluoro-5-methylphenyllithium->Functionalized Product Electrophile (E+)

Caption: General scheme for the lithiation of this compound.

Experimental Protocols

Materials and General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • All glassware should be oven-dried and cooled under an inert atmosphere before use.

  • Anhydrous solvents are essential for successful lithiation reactions. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl.

  • n-Butyllithium in hexanes is a pyrophoric reagent and should be handled with extreme care. The concentration of commercially available n-BuLi solutions should be determined by titration prior to use.

Protocol 1: Generation of 2,4-Difluoro-5-methylphenyllithium

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF (0.2 M) at -78 °C (acetone/dry ice bath), add a solution of n-butyllithium in hexanes (1.1 eq) dropwise via syringe over 15 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium species is typically indicated by a color change. This solution of 2,4-difluoro-5-methylphenyllithium is then ready for reaction with an electrophile.

Protocol 2: Subsequent Reactions with Electrophiles

The following protocols describe the reaction of the pre-formed 2,4-difluoro-5-methylphenyllithium solution with various electrophiles.

A. Carboxylation to form 2,4-Difluoro-5-methylbenzoic acid:

  • Bubble dry carbon dioxide gas through the solution of 2,4-difluoro-5-methylphenyllithium at -78 °C for 1 hour, or pour the aryllithium solution onto an excess of crushed dry ice.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2,4-difluoro-5-methylbenzoic acid.

  • Purify the product by recrystallization or column chromatography.

B. Formylation to form 2,4-Difluoro-5-methylbenzaldehyde:

  • To the solution of 2,4-difluoro-5-methylphenyllithium at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2,4-difluoro-5-methylbenzaldehyde by column chromatography.

C. Iodination to form 1-Iodo-2,4-difluoro-5-methylbenzene:

  • To the solution of 2,4-difluoro-5-methylphenyllithium at -78 °C, add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product, 1-iodo-2,4-difluoro-5-methylbenzene, by column chromatography.

Summary of Potential Reactions

The 2,4-difluoro-5-methylphenyllithium intermediate can react with a wide array of electrophiles to yield a variety of functionalized products. The table below summarizes some of these potential transformations.

Electrophile (E+)Product
Carbon Dioxide (CO₂)2,4-Difluoro-5-methylbenzoic acid
N,N-Dimethylformamide (DMF)2,4-Difluoro-5-methylbenzaldehyde
Iodine (I₂)1-Iodo-2,4-difluoro-5-methylbenzene
Acetaldehyde1-(2,4-Difluoro-5-methylphenyl)ethanol
Acetone2-(2,4-Difluoro-5-methylphenyl)propan-2-ol
Trimethylsilyl chloride (TMSCl)(2,4-Difluoro-5-methylphenyl)trimethylsilane
Dimethyl disulfide (MeSSMe)1-(Methylthio)-2,4-difluoro-5-methylbenzene

Workflow for Synthesis and Application in Drug Discovery

The synthesis of novel pharmaceutical agents often involves a multi-step process where key building blocks are assembled. The lithiation of this compound provides a crucial entry point for incorporating the 2,4-difluoro-5-methylphenyl moiety into more complex molecular scaffolds.

Drug_Discovery_Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Drug Development Cascade Start This compound Lithiation Lithiation (n-BuLi) Start->Lithiation Intermediate 2,4-Difluoro-5-methylphenyllithium Lithiation->Intermediate Quenching Reaction with Electrophile (e.g., CO2) Intermediate->Quenching Product 2,4-Difluoro-5-methylbenzoic acid Quenching->Product Coupling Amide Coupling / Further Functionalization Product->Coupling Screening Biological Screening Coupling->Screening Lead Lead Compound Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Workflow from starting material to potential drug candidate.

Safety Information

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • n-Butyllithium: Pyrophoric and corrosive. Reacts violently with water. All handling must be performed under an inert atmosphere by trained personnel. Appropriate fire extinguishing media (e.g., dry powder) should be readily available.

  • Anhydrous Solvents (e.g., THF): Flammable. Work in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Disclaimer: These protocols are intended for use by qualified professionals and should be adapted as necessary for specific experimental setups and scales. The user is solely responsible for all safety precautions and for ensuring that all procedures are carried out in accordance with institutional and governmental regulations.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 1-Bromo-2,4-difluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 1-Bromo-2,4-difluoro-5-methylbenzene. Given the electron-deficient and potentially sterically hindered nature of this substrate, specific challenges and side reactions can arise. This guide is designed to help you navigate these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound, providing potential causes and actionable solutions.

Q1: My reaction shows low or no conversion of the starting material. What are the primary issues to investigate?

A1: Low or no conversion in a Suzuki coupling reaction is a frequent issue that can often be traced back to several key factors. Start by systematically evaluating the following:

  • Catalyst Activity: Ensure your palladium catalyst and ligands are fresh and have been stored under an inert atmosphere to prevent degradation. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.

  • Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst. It is crucial to use properly degassed solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Reaction Conditions: Elevated temperatures are often required for challenging substrates. If you are running the reaction at a lower temperature, a gradual increase (e.g., to 80-110 °C) may be necessary. Also, ensure your reaction time is sufficient by monitoring the reaction progress using TLC or LC-MS.

Q2: I am observing significant amounts of a byproduct with a mass corresponding to the homocoupling of my boronic acid (Ar-Ar). How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, particularly when using Pd(II) precatalysts or in the presence of oxygen.[1] To mitigate this:

  • Rigorous Exclusion of Oxygen: Ensure your reaction setup is thoroughly purged with an inert gas and that all solvents are degassed prior to use. Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can promote homocoupling.

  • Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) complex can sometimes reduce homocoupling that occurs during the initial in-situ reduction of Pd(II) salts.

  • Use of a Reducing Agent: In some cases, the addition of a mild reducing agent can help to suppress homocoupling by ensuring the palladium remains in its active Pd(0) state.

Q3: My main byproduct is the protonated version of my boronic acid (protodeboronation). What steps can I take to prevent this?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a major side reaction, especially with electron-deficient or heteroaromatic boronic acids. Several factors can influence the rate of protodeboronation:

  • Choice of Base: The strength and type of base are critical. Milder bases such as K₃PO₄, KF, or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH, which can accelerate protodeboronation.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for this side reaction. For particularly sensitive substrates, employing anhydrous conditions with a non-aqueous base can be beneficial.

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the extent of protodeboronation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the reaction to avoid unnecessarily long reaction times.

  • Bulky Ligands: Some studies have shown that bulky phosphine ligands can promote palladium-catalyzed protodeboronation. Screening different ligands may be necessary.

Q4: I am seeing a significant amount of 1,3-difluoro-4-methylbenzene, indicating dehalogenation of my starting material. What is the cause and how can I address it?

A4: Dehalogenation (or hydrodehalogenation) is the replacement of the bromine atom with a hydrogen atom. This can occur through various pathways, including the reaction of the organopalladium intermediate with a hydride source in the reaction mixture.

  • Source of Hydride: Potential hydride sources can include the solvent (e.g., alcohols), the base (e.g., if using certain borohydrides or formates as bases), or impurities.

  • Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination of the desired product versus undesired side reactions. Experimenting with different ligands may be beneficial.

  • Base Selection: Ensure the base used is not a significant source of hydrides.

Data Presentation: Illustrative Reaction Conditions and Outcomes

Due to the limited availability of specific quantitative data for the Suzuki coupling of this compound in the public domain, the following tables provide illustrative examples of how different reaction parameters can influence the outcome of Suzuki couplings with structurally similar fluorinated aryl bromides.

Table 1: Effect of Catalyst and Ligand on Product Yield and Side Product Formation

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Desired Product Yield (%)Homocoupling (%)Protodeboronation (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10085<5~10
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane10092<2~5
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O (5:1)9065~10~20
PdCl₂(dppf) (3)-Na₂CO₃ (2)THF/H₂O (4:1)8078~8~12

Data is representative and based on typical outcomes for Suzuki couplings of electron-deficient aryl bromides.

Table 2: Influence of Base and Solvent on Reaction Outcome

Catalyst/LigandBase (equiv.)SolventTemp (°C)Desired Product Yield (%)Primary Side Product
Pd₂(dba)₃/XPhosK₃PO₄ (2)Toluene/H₂O (10:1)10088Protodeboronation
Pd₂(dba)₃/XPhosCs₂CO₃ (2)1,4-Dioxane10092Protodeboronation
Pd₂(dba)₃/XPhosNaOH (2)Ethanol/H₂O (3:1)8055Protodeboronation/Dehalogenation
Pd₂(dba)₃/XPhosKF (3)THF9080Homocoupling

This table illustrates general trends observed in Suzuki coupling reactions.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.

Protocol 1: General Procedure using a Buchwald-type Ligand

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%) in the chosen degassed solvent (e.g., 5 mL of 1,4-dioxane).

  • Add the catalyst solution to the Schlenk flask containing the reagents under an inert atmosphere.

  • If using an aqueous base system, add the degassed water at this stage (e.g., 1 mL).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Procedure using a Pre-formed Pd(0) Catalyst

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of 2M aqueous Na₂CO₃ solution) via syringe.

  • Heat the mixture to 90 °C with vigorous stirring for 12 hours, or until TLC/LC-MS indicates completion.

  • Cool the reaction to room temperature and perform a standard aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate key aspects of the Suzuki coupling reaction and a troubleshooting workflow.

Suzuki_Catalytic_Cycle cluster_main_cycle Main Catalytic Cycle cluster_side_reactions Side Reactions Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Dehalogenation Ar-H Ar-Pd(II)-X(L2)->Dehalogenation [H⁻] Source Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'-B(OR)2 Ar'-B(OR)2 Protodeboronation Ar'-H Ar'-B(OR)2->Protodeboronation H⁺ Source Homocoupling Ar'-Ar' Ar'-B(OR)2->Homocoupling O₂ or Pd(II)

Caption: Catalytic cycle of the Suzuki coupling and common side reactions.

Experimental_Workflow A Reagent Preparation (Aryl Halide, Boronic Acid, Base) B Inert Atmosphere Setup (Degas Solvents, Purge Flask) A->B C Catalyst & Ligand Addition B->C D Reaction at Elevated Temperature C->D E Reaction Monitoring (TLC, LC-MS) D->E F Aqueous Workup (Extraction, Washing) E->F Reaction Complete G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Guide cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Start Low Yield or Side Products Observed No_Reaction Low/No Conversion Start->No_Reaction Homocoupling Boronic Acid Homocoupling Start->Homocoupling Protodeboronation Protodeboronation Start->Protodeboronation Dehalogenation Dehalogenation Start->Dehalogenation Cause_Catalyst Inactive Catalyst No_Reaction->Cause_Catalyst Cause_Oxygen Oxygen Presence No_Reaction->Cause_Oxygen Cause_Temp Suboptimal Temperature No_Reaction->Cause_Temp Homocoupling->Cause_Catalyst Pd(II) Precatalyst Homocoupling->Cause_Oxygen Protodeboronation->Cause_Temp Cause_Base Inappropriate Base Protodeboronation->Cause_Base Cause_Hydride Hydride Source Dehalogenation->Cause_Hydride Sol_Solvent Change Solvent System Dehalogenation->Sol_Solvent Sol_Catalyst Use Fresh Catalyst/Ligand Cause_Catalyst->Sol_Catalyst Sol_Inert Improve Inert Atmosphere Cause_Oxygen->Sol_Inert Sol_Temp Optimize Temperature Cause_Temp->Sol_Temp Sol_Base Screen Different Bases Cause_Base->Sol_Base Cause_Hydride->Sol_Base

Caption: Troubleshooting logic for common Suzuki coupling issues.

References

How to prevent de-bromination of 1-Bromo-2,4-difluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the de-bromination of 1-Bromo-2,4-difluoro-5-methylbenzene during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is de-bromination and why is it a problem?

A1: De-bromination is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 2,4-difluoro-5-methylbenzene as a byproduct. This reduces the yield of the desired product and complicates the purification process.

Q2: What are the common causes of de-bromination?

A2: De-bromination, a form of hydrodehalogenation, is often promoted by factors that favor the formation of palladium-hydride (Pd-H) species in palladium-catalyzed cross-coupling reactions. Key causes include:

  • Reaction Temperature: Higher temperatures can increase the rate of de-bromination.

  • Choice of Base: Strong, non-coordinating bases can sometimes promote this side reaction. Certain bases can also act as hydride sources.

  • Solvent Effects: Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride donors (e.g., DMF) can contribute to de-bromination.[1]

  • Catalyst and Ligand System: Highly active catalysts, while often desirable, can sometimes favor the de-bromination pathway. The choice of ligand is critical in modulating the catalyst's activity and selectivity.

Q3: How can I detect de-bromination in my reaction?

A3: The presence of the de-brominated byproduct, 2,4-difluoro-5-methylbenzene, can be detected and quantified using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the components of the reaction mixture by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): For separating the desired product from the byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can distinguish the signals of the desired product from the de-brominated byproduct. The aromatic region of the ¹H NMR spectrum for 2,4-difluoro-5-methylbenzene would show a different splitting pattern compared to the starting material.

Troubleshooting Guide

This guide addresses the common issue of significant de-bromination during cross-coupling reactions involving this compound.

Issue: Significant formation of the de-brominated byproduct (2,4-difluoro-5-methylbenzene) is observed.

Troubleshooting Workflow

Debromination_Troubleshooting start De-bromination Observed ligand Optimize Ligand - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) start->ligand base Change Base - Switch to a weaker, non-nucleophilic inorganic base (e.g., K2CO3, K3PO4, Cs2CO3) ligand->base If de-bromination persists solvent Modify Solvent - Use aprotic, non-polar solvents (e.g., Toluene, Dioxane) - Avoid alcohols and DMF base->solvent If de-bromination persists temp Lower Temperature - Run reaction at the lowest effective temperature solvent->temp If de-bromination persists end De-bromination Minimized temp->end Successful Optimization

Caption: A stepwise workflow for troubleshooting and minimizing de-bromination.

Detailed Troubleshooting Steps

1. Evaluate the Ligand:

  • Potential Cause: The ligand may not be sterically hindering enough to prevent the formation of palladium-hydride species or may not promote the desired reductive elimination step efficiently.

  • Recommended Action: Switch to bulky, electron-rich biaryl phosphine ligands. These ligands are known to stabilize the palladium catalyst and accelerate the rate of reductive elimination, which outcompetes the de-bromination pathway.

    • Examples: XPhos, SPhos, RuPhos.

2. Re-evaluate the Base:

  • Potential Cause: The base might be too strong or could be acting as a hydride source.

  • Recommended Action: Replace strong organic bases (e.g., NaOtBu) with weaker, non-nucleophilic inorganic bases.

    • Examples: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). These bases are generally effective and less likely to promote de-bromination.

3. Change the Solvent:

  • Potential Cause: The solvent may be a source of hydrides. Protic solvents like alcohols or solvents like DMF can donate hydrides.[1]

  • Recommended Action: Switch to aprotic, non-polar solvents that are less likely to act as hydride donors.

    • Examples: Toluene, Dioxane, or THF. Ensure the solvent is anhydrous.

4. Lower the Reaction Temperature:

  • Potential Cause: High reaction temperatures can accelerate the rate of the undesired de-bromination side reaction.

  • Recommended Action: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired cross-coupling. It may be necessary to run the reaction for a longer period at a lower temperature.

Data Presentation

Table 1: Representative Data for Suzuki-Miyaura Coupling of an Aryl Bromide

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Product Yield (%)De-bromination (%)
1Pd(OAc)₂ (2)PPh₃ (4)NaOtBu (2)Dioxane100126525
2Pd(OAc)₂ (2)SPhos (4)NaOtBu (2)Dioxane100128510
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane1001292<5
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001290<5
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene802488<2

This is representative data and actual results may vary.

Experimental Protocols

Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction to Minimize De-bromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to suppress de-bromination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely powdered and dried)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Factors Influencing De-bromination

Debromination_Factors cluster_reaction Reaction Conditions cluster_causes Promoting Factors Ligand Ligand (Bulky, e⁻-rich) Desired_Product Desired Product Ligand->Desired_Product Base Base (Weak, Inorganic) Base->Desired_Product Solvent Solvent (Aprotic, Non-polar) Solvent->Desired_Product Temperature Temperature (Low) Temperature->Desired_Product Debromination De-bromination BadLigand Small, e⁻-poor Ligand BadLigand->Debromination BadBase Strong, Organic Base BadBase->Debromination BadSolvent Protic Solvent BadSolvent->Debromination BadTemp High Temperature BadTemp->Debromination

Caption: Key factors influencing the outcome of cross-coupling reactions.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 1-Bromo-2,4-difluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 1-Bromo-2,4-difluoro-5-methylbenzene. Given the electron-deficient nature of this aryl bromide, optimizing reaction conditions is critical to achieving high yields and minimizing side products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low to No Conversion of Starting Material

QuestionPotential CauseRecommended Solution
Why is my reaction not proceeding, or showing very low conversion? 1. Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may have been deactivated by exposure to air or moisture.Switch to a Pre-catalyst: Utilize a commercially available, air-stable palladium pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G2). These readily form the active LPd(0) species.[1][2] Optimize Ligand-to-Metal Ratio: If using a Pd(II) source like Pd(OAc)₂, ensure an appropriate ligand-to-palladium ratio (typically 1.5:1 to 2:1) to facilitate the reduction to Pd(0).[3]
2. Inappropriate Ligand: The phosphine ligand may not be suitable for this sterically hindered and electron-deficient substrate.Employ Bulky, Electron-Rich Ligands: Use bulky biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos. These ligands are known to be effective for challenging substrates by promoting reductive elimination and stabilizing catalytic intermediates.[2][3]
3. Ineffective Base: The chosen base may be too weak to deprotonate the amine or the palladium-amine complex effectively, or it may have poor solubility in the reaction solvent.Select a Strong, Soluble Base: Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LiHMDS) are common and effective choices. For substrates with base-sensitive functional groups, consider cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures.[4]
4. Low Reaction Temperature: The reaction may be too slow at the current temperature.Increase the Temperature: Gradually increase the reaction temperature. Typical temperatures for Buchwald-Hartwig reactions range from 80-110 °C.[5]

Issue 2: Significant Side Product Formation

QuestionPotential CauseRecommended Solution
I am observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this? 1. Unfavorable Reaction Kinetics: The reaction conditions may favor the β-hydride elimination pathway leading to hydrodehalogenation over the desired C-N bond formation.Use a Bulky Ligand: Sterically hindered ligands can disfavor the pathway leading to hydrodehalogenation.[6] Optimize Base and Temperature: A less aggressive base (e.g., K₃PO₄) or a lower reaction temperature might reduce this side reaction.
Why am I seeing the formation of diarylamine or other undesired C-N coupled products? 1. Reaction with Product: The arylamine product may be competing with the starting amine for the aryl bromide, especially if the product is more nucleophilic.Adjust Stoichiometry: Use a slight excess of the starting amine (e.g., 1.2-1.5 equivalents). Monitor Reaction Time: Avoid unnecessarily long reaction times to minimize the opportunity for side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the amination of this compound?

A1: For electron-deficient aryl bromides like this, a combination of a palladium precatalyst and a bulky, electron-rich biaryl phosphine ligand is generally recommended. Systems like XPhos Pd G3 or an in-situ generated catalyst from Pd₂(dba)₃ and a ligand like XPhos or SPhos are excellent starting points.[2][3]

Q2: Which solvent should I use for this reaction?

A2: Anhydrous, deoxygenated aprotic solvents with relatively high boiling points are preferred. Toluene and 1,4-dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations.[2]

Q3: How critical is the exclusion of air and moisture?

A3: Very critical. The active Pd(0) catalyst is sensitive to oxygen, and water can interfere with the base and other reaction components. It is essential to use anhydrous solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.

Q4: Can I use a primary or a secondary amine for this reaction?

A4: Yes, the Buchwald-Hartwig amination is versatile and can accommodate both primary and secondary amines. However, the optimal ligand may differ. For instance, BrettPhos is often a good choice for primary amines.[4] The reactivity can also be influenced by the steric hindrance of the amine.

Q5: My reaction is very slow. What can I do to increase the rate?

A5: Several factors can be adjusted to increase the reaction rate:

  • Increase Temperature: Raising the reaction temperature, typically to around 100-110 °C, can significantly speed up the reaction.[5]

  • Use a More Active Catalyst System: Switching to a more advanced generation of Buchwald-Hartwig pre-catalysts can improve catalytic turnover.

  • Solvent Choice: Ensure you are using a non-coordinating, high-boiling solvent like toluene or dioxane.[2]

  • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve conversion.

Data Presentation

The following tables present representative data for the optimization of the Buchwald-Hartwig amination of this compound with a model primary amine (e.g., aniline) and a model secondary amine (e.g., morpholine). This data is illustrative and serves as a starting point for experimental design.

Table 1: Ligand and Base Screening for the Amination with Aniline

EntryLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1XPhosNaOtBuToluene1001892
2SPhosNaOtBuToluene1001888
3BrettPhosNaOtBuToluene1001895
4XPhosK₃PO₄Dioxane1102475
5BrettPhosCs₂CO₃Dioxane1102481

Reaction Conditions: this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.4 mmol), Solvent (5 mL). Yields are hypothetical and based on typical outcomes for similar substrates.

Table 2: Catalyst System Optimization for the Amination with Morpholine

EntryPalladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂RuPhosK₃PO₄Dioxane1002485
2Pd₂(dba)₃XPhosNaOtBuToluene1001894
3XPhos Pd G3-NaOtBuToluene1001697
4Pd(OAc)₂cataCXium AK₃PO₄Dioxane1002482
5Pd₂(dba)₃SPhosCs₂CO₃Toluene1102090

Reaction Conditions: this compound (1.0 mmol), morpholine (1.5 mmol), Palladium Source (as indicated), Ligand (if applicable), Base (2.0 mmol), Solvent (5 mL). Yields are hypothetical and based on typical outcomes for similar substrates.

Experimental Protocols

Below are representative experimental protocols for the Buchwald-Hartwig amination of this compound.

Protocol 1: General Procedure for Amination with a Primary Amine

  • Materials:

    • This compound

    • Primary amine (e.g., aniline)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

    • Schlenk tube or similar reaction vessel

    • Magnetic stirrer and heating block

    • Standard glassware for workup and purification

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

    • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Evacuate and backfill the Schlenk tube with the inert gas three times.

    • Add the primary amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amination with a Secondary Amine

  • Materials:

    • This compound

    • Secondary amine (e.g., morpholine)

    • XPhos Pd G3 pre-catalyst

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

    • Reaction vial with a screw cap

    • Magnetic stirrer and heating block

    • Standard glassware for workup and purification

  • Procedure:

    • To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol, 1.5 equiv).

    • Seal the vial with a screw cap containing a PTFE septum.

    • Evacuate and backfill the vial with an inert gas.

    • Add the secondary amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

    • Heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-18 hours).

    • Cool the reaction to room temperature.

    • Dilute with water and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the desired product.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_vessel Oven-dried Schlenk tube add_solids Add Ar-Br, Pd Catalyst, Ligand, & Base prep_vessel->add_solids inert_atm Evacuate & Backfill with Argon (3x) add_solids->inert_atm add_liquids Add Anhydrous Solvent & Amine inert_atm->add_liquids heat_stir Heat to 80-110°C with Vigorous Stirring add_liquids->heat_stir monitor Monitor by TLC/GC-MS heat_stir->monitor cool Cool to Room Temperature monitor->cool quench_extract Dilute, Quench, & Extract cool->quench_extract dry_concentrate Dry & Concentrate quench_extract->dry_concentrate purify Column Chromatography dry_concentrate->purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Product Yield? check_catalyst Is the catalyst active and handled under inert conditions? start->check_catalyst use_precatalyst Use a pre-catalyst or fresh reagents. check_catalyst->use_precatalyst No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes increase_temp Increase temperature incrementally. check_temp->increase_temp No check_reagents Are reagents and solvents pure and anhydrous? check_temp->check_reagents Yes use_pure Use anhydrous, degassed solvents and pure reagents. check_reagents->use_pure No check_side_reactions Significant side reactions observed? check_reagents->check_side_reactions Yes screen_bases Screen weaker or less hindered bases (e.g., Cs₂CO₃). check_side_reactions->screen_bases Yes screen_ligands Screen different phosphine ligands. check_side_reactions->screen_ligands Yes

Caption: Troubleshooting flowchart for low yield in Buchwald-Hartwig amination.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 1-Bromo-2,4-difluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the efficient cross-coupling of 1-Bromo-2,4-difluoro-5-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of this compound?

A1: The primary challenges stem from the electronic and steric properties of the substrate. The two electron-withdrawing fluorine atoms activate the C-Br bond towards oxidative addition, which is generally favorable. However, the substitution pattern can also lead to side reactions. The methyl group adds some steric hindrance, which can influence the choice of ligand.

Q2: Which types of cross-coupling reactions are most suitable for this substrate?

A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are all viable options for functionalizing this compound. The choice of reaction will depend on the desired bond formation (C-C or C-N).

Q3: What are the key factors to consider for successful catalyst selection?

A3: The selection of the palladium precursor, ligand, base, and solvent are all critical. For this electron-deficient and somewhat sterically hindered substrate, bulky and electron-rich phosphine ligands are often preferred as they can promote both oxidative addition and reductive elimination while stabilizing the palladium catalyst.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Catalyst System For Suzuki and Buchwald-Hartwig reactions, consider using bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos. For Heck reactions, phosphine ligands like PPh₃ or P(o-tolyl)₃ can be effective, but more electron-rich and bulky ligands may be necessary.
Suboptimal Base The choice of base is crucial. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or KOtBu is often required. The solubility of the base in the chosen solvent is also a key factor.
Incorrect Solvent Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are generally good choices. For Suzuki reactions, the addition of water as a co-solvent is often necessary to facilitate the transmetalation step. Ensure all solvents are anhydrous and degassed, as oxygen can deactivate the catalyst.
Low Reaction Temperature If the reaction is sluggish, a gradual increase in temperature (e.g., from 80 °C to 110 °C) may be necessary to overcome the activation energy barrier.
Poor Quality Reagents Ensure that the aryl bromide, coupling partner (boronic acid, amine, or alkene), catalyst, ligand, and base are of high purity and have been stored correctly.
Problem 2: Formation of Significant Side Products (e.g., Dehalogenation, Homocoupling)
Possible Cause Suggested Solution
Hydrodehalogenation (Replacement of Br with H) This can be caused by the presence of water or other proton sources, especially with electron-deficient aryl halides. Ensure anhydrous conditions and consider using a milder base.
Homocoupling of the Boronic Acid (Suzuki) This is often promoted by the presence of oxygen. Thoroughly degas all solvents and the reaction mixture. Slow addition of the boronic acid can also minimize this side reaction.
Homocoupling of the Aryl Bromide This can occur at high temperatures or with high catalyst loadings. Optimize these parameters to favor the cross-coupling pathway.

Quantitative Data from Analogous Reactions

While specific data for this compound is limited in the literature, the following tables provide representative data for the cross-coupling of structurally similar electron-deficient and fluorinated aryl bromides. This information can serve as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Analogous Aryl Bromides
Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-2,4-difluorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001695
1-Bromo-2,4-difluorobenzene(4-Methoxyphenyl)boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane/H₂O1001292
4-BromobenzotrifluoridePhenylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃DMF/H₂O90888
Table 2: Buchwald-Hartwig Amination of Analogous Aryl Bromides
Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-2,4-difluorobenzeneMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001894
1-Bromo-2,4-difluorobenzeneAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1102489
4-BromobenzotrifluoridePiperidine[Pd(allyl)Cl]₂ (1)tBuXPhos (2)LiHMDSTHF801291
Table 3: Heck Coupling of Analogous Aryl Bromides
Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-2,4-difluorobenzeneStyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1202485
1-Bromo-2,4-difluorobenzenen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMAc1301888
4-BromobenzotrifluorideStyrenePd(OAc)₂ (1)-NaOAcNMP1401290

Experimental Protocols

The following are generalized protocols for the cross-coupling of this compound based on established procedures for analogous substrates. Optimization may be required for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and deionized water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene (degassed)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk tube.

  • Add the anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • Add this compound, the amine, and NaOtBu.

  • Seal the tube and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene or an acrylate, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) (degassed)

Procedure:

  • To a dry Schlenk tube, add Pd(OAc)₂ and P(o-tolyl)₃.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF, followed by this compound, the alkene, and triethylamine.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for Cross-Coupling start Define Desired Transformation (C-C or C-N bond) suzuki Suzuki-Miyaura (C-C) start->suzuki heck Heck (C-C, vinylation) start->heck buchwald Buchwald-Hartwig (C-N) start->buchwald catalyst_ligand Select Catalyst & Ligand - Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) - Bulky Biarylphosphine Ligand  (e.g., XPhos, SPhos) suzuki->catalyst_ligand heck->catalyst_ligand buchwald->catalyst_ligand base_solvent Select Base & Solvent - Suzuki: K₃PO₄, Dioxane/H₂O - Buchwald: NaOtBu, Toluene - Heck: Et₃N, DMF catalyst_ligand->base_solvent conditions Set Reaction Conditions - Temperature (80-120°C) - Inert Atmosphere (Ar/N₂) - Degassed Solvents base_solvent->conditions run_reaction Run Reaction & Monitor (TLC, LC-MS) conditions->run_reaction troubleshoot Troubleshoot (Low Yield, Side Products) run_reaction->troubleshoot Issues? product Purified Product run_reaction->product Success troubleshoot->catalyst_ligand Optimize

Caption: Logical workflow for selecting a catalyst system.

Troubleshooting_Flowchart Troubleshooting Common Issues start Reaction Issue Identified low_yield Low/No Yield start->low_yield side_products Side Products Observed start->side_products check_catalyst Screen Catalysts/Ligands (e.g., XPhos, RuPhos) low_yield->check_catalyst Cause? check_base Screen Bases (K₃PO₄, Cs₂CO₃, KOtBu) low_yield->check_base Cause? check_conditions Adjust Temp. & Time low_yield->check_conditions Cause? dehalogenation Dehalogenation? side_products->dehalogenation homocoupling Homocoupling? side_products->homocoupling solution Improved Result check_catalyst->solution check_base->solution check_conditions->solution use_milder_base Use Milder Base Ensure Anhydrous Conditions dehalogenation->use_milder_base degas_thoroughly Thoroughly Degas Solvents & Reaction Mixture homocoupling->degas_thoroughly use_milder_base->solution degas_thoroughly->solution

Caption: A flowchart for troubleshooting common cross-coupling issues.

Removing palladium catalyst residues from 1-Bromo-2,4-difluoro-5-methylbenzene products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalyst residues from 1-Bromo-2,4-difluoro-5-methylbenzene products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from my this compound product?

A1: The most common and effective methods for removing palladium residues from aryl halides like this compound include:

  • Adsorption using Scavengers: Utilizing solid-supported reagents (metal scavengers) that selectively bind to the palladium catalyst.[1][2][3] These are often silica-based or polymer-based materials functionalized with thiol, amine, or phosphine groups.[4]

  • Treatment with Activated Carbon: Activated carbon is a cost-effective adsorbent that can effectively remove palladium residues.[5][6][7] It can be used alone or in combination with other methods.

  • Recrystallization: This classic purification technique can be effective in reducing palladium levels, particularly if the palladium impurities have different solubility profiles than your product.

  • Filtration: For heterogeneous palladium catalysts (e.g., Pd/C), simple filtration through a pad of Celite® can remove the bulk of the catalyst.[8][9] However, this method is often insufficient for removing trace soluble palladium species.[4]

Q2: How do I choose the best palladium removal method for my specific reaction?

A2: The choice of method depends on several factors:

  • The nature of the palladium catalyst: Heterogeneous catalysts can often be removed by filtration, while homogeneous catalysts require methods like scavenging or recrystallization.[4]

  • The desired level of purity: For active pharmaceutical ingredients (APIs), stringent limits on residual metals (often <10 ppm) necessitate highly efficient methods like metal scavengers.[2][10]

  • The properties of your product: The solubility and stability of this compound in different solvents will influence the choice of recrystallization solvents or the slurry solvent for scavenger treatment.

  • Cost and scalability: For large-scale production, the cost of the removal agent and the ease of the process are important considerations.[7]

Q3: What are metal scavengers and how do they work?

A3: Metal scavengers are solid materials, typically silica gel or polymer resins, that have been functionalized with ligands that have a high affinity for palladium.[3][10] When the scavenger is mixed with your product solution, the palladium catalyst is sequestered onto the solid support. The scavenger, along with the bound palladium, can then be easily removed by filtration, leaving a purified product solution.[1][11]

Troubleshooting Guides

Problem 1: High levels of palladium remain after filtration of a heterogeneous catalyst (e.g., Pd/C).
  • Possible Cause: Fine catalyst particles are passing through the filter medium, or some palladium has leached into the solution as soluble species.

  • Solution Workflow:

    G start High Pd after filtration decision1 Are catalyst fines visible in the filtrate? start->decision1 action1 Improve Filtration Technique: - Use a finer porosity filter paper. - Employ a Celite® pad (1-2 cm). - Perform a second filtration. decision1->action1 Yes decision2 Is Pd still high after improved filtration? decision1->decision2 No action1->decision2 action2 Treat with Activated Carbon: Adsorbs dissolved or colloidal Pd. decision2->action2 Yes end Low Pd Levels Achieved decision2->end No action3 Employ Metal Scavengers: Highly effective for trace soluble Pd. action2->action3 action3->end

    Caption: Troubleshooting high palladium levels after filtration.

Problem 2: Low efficiency of palladium scavengers.
  • Possible Cause: Incorrect scavenger choice, insufficient scavenger amount, suboptimal reaction conditions, or product interference.

  • Solution Workflow:

    G start Low Scavenger Efficiency decision1 Was the scavenger type appropriate for the Pd state? start->decision1 action1 Select a different scavenger. (e.g., thiol-based for Pd(II)) decision1->action1 No decision2 Were scavenger loading and reaction time sufficient? decision1->decision2 Yes end Effective Scavenging Achieved action1->end action2 Optimize Scavenging Conditions: - Increase scavenger amount (e.g., 5-10 wt%). - Increase reaction time (e.g., 4-16 h). - Increase temperature (e.g., 40-60 °C). decision2->action2 No decision3 Is the product forming a stable complex with palladium? decision2->decision3 Yes action2->end action3 Add a competing ligand or change the solvent to disrupt the product-Pd complex before adding the scavenger. decision3->action3 Yes decision3->end No action3->end

    Caption: Optimizing the efficiency of palladium scavengers.

Experimental Protocols

Protocol 1: Palladium Removal using Metal Scavengers
  • Scavenger Selection: Choose a scavenger based on the likely oxidation state of the palladium in your reaction mixture. Thiol-functionalized scavengers are generally effective for Pd(II), while other types may be better for Pd(0).

  • Reaction Setup: After the completion of your synthesis of this compound, cool the reaction mixture to room temperature.

  • Scavenger Addition: Add the selected metal scavenger (typically 5-10 wt% relative to the theoretical product weight) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined empirically.

  • Filtration: Filter the mixture to remove the scavenger and the bound palladium. Wash the scavenger with a small amount of the reaction solvent to ensure complete recovery of your product.

  • Work-up: Combine the filtrate and the washings. Proceed with your standard work-up and purification steps.

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolution: If your crude this compound is a solid, dissolve it in a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product weight) to the solution.

  • Stirring: Stir the slurry at room temperature for 1-4 hours. In some cases, gentle heating may improve efficiency.[12]

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the activated carbon. The Celite® pad is crucial to prevent fine carbon particles from contaminating your product.

  • Solvent Removal: Wash the Celite® and carbon cake with fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

The efficiency of palladium removal can vary significantly based on the method and conditions used. The following tables provide a summary of representative data for different scavenger types.

Table 1: Comparison of Different Palladium Scavenger Types

Scavenger TypeFunctional GroupTypical Loading (wt%)Typical Time (h)Typical Temp (°C)Palladium Removal Efficiency (%)
Silica-Thiol-SH5 - 152 - 1625 - 60>95%
Silica-Amine-NH2, -NHR5 - 154 - 2425 - 6080-95%
Polymer-Thiol-SH5 - 202 - 1625 - 60>97%
Activated Carbon-10 - 201 - 425 - 5090-99%[7]

Table 2: Effect of Scavenger Loading and Temperature on Palladium Removal

ScavengerInitial Pd (ppm)Loading (wt%)Temperature (°C)Final Pd (ppm)Removal Efficiency (%)
Silica-Thiol2505252590
Silica-Thiol2501025<10>96
Silica-Thiol2501050<5>98
Activated Carbon50010255090
Activated Carbon50020251597
Activated Carbon5002050<10>98

Note: The data in these tables are representative and the actual performance may vary depending on the specific reaction conditions, solvent, and the nature of the palladium species.

References

Challenges in the scale-up of reactions with 1-Bromo-2,4-difluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up reactions involving 1-Bromo-2,4-difluoro-5-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of moving from lab-scale experiments to larger-scale production. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: The primary challenges in scaling up reactions with this substrate include:

  • Exothermic Reactions: Grignard formation and lithiation reactions are often highly exothermic and require careful thermal management to prevent runaway reactions.

  • Catalyst Efficiency and Cost: Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) can be expensive on a large scale. Catalyst deactivation or low turnover numbers can significantly impact process viability.

  • Side Reactions: Increased reaction times and temperatures at scale can lead to a higher prevalence of side reactions such as hydrodehalogenation, homocoupling, and benzyne formation.

  • Purification: Removing residual catalyst, inorganic salts, and closely related impurities from the final product can be challenging at a larger scale, often requiring specialized techniques like chromatography or crystallization.

Q2: How do the fluorine and methyl substituents on the aromatic ring affect its reactivity?

A2: The two electron-withdrawing fluorine atoms and the electron-donating methyl group create a unique electronic environment on the aromatic ring. The fluorine atoms make the aryl bromide more susceptible to nucleophilic attack and can influence the regioselectivity of certain reactions. The methyl group can sterically hinder the ortho positions and also influences the electronic nature of the ring. This substitution pattern can affect the rates and outcomes of common cross-coupling and organometallic reactions.

Q3: Are there any specific safety precautions to consider when working with this compound on a large scale?

A3: Yes, several safety precautions are crucial:

  • Thermal Hazard Assessment: Always perform a thorough thermal hazard assessment before scaling up any reaction, especially those known to be exothermic.

  • Inert Atmosphere: Reactions involving organometallic intermediates (Grignard, organolithiums) are highly sensitive to air and moisture. Ensure a robust inert atmosphere is maintained throughout the process.

  • Reagent Handling: Use appropriate personal protective equipment (PPE) and follow standard operating procedures for handling pyrophoric reagents like n-butyllithium.

  • Quenching Procedures: Develop and validate a safe and controlled quenching procedure for reactive intermediates.

Troubleshooting Guides

Grignard Reagent Formation

Issue: Difficulty initiating the Grignard reaction or low yields.

Possible Cause Troubleshooting Step
Magnesium surface is not activated.Use freshly crushed magnesium turnings or activate with a small amount of iodine or 1,2-dibromoethane.
Presence of water or other protic impurities.Ensure all glassware is oven-dried and solvents are anhydrous.
Reaction temperature is too low.Gentle heating may be required for initiation, but be prepared for a rapid exotherm.
Slow addition of the aryl bromide.A small initial charge of the bromide can help initiate the reaction before adding the remainder.

Experimental Protocol: Large-Scale Grignard Reagent Formation

  • Setup: A dry, multi-necked reactor equipped with a mechanical stirrer, condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings (1.2 eq.).

  • Initiation: A small volume of a solution of this compound (1.0 eq.) in anhydrous THF is added to the magnesium. The mixture is gently warmed until initiation is observed (cloudiness, gentle reflux).

  • Addition: The remaining solution of the aryl bromide is added dropwise at a rate that maintains a controlled reflux.

  • Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

Grignard_Troubleshooting Start Low Grignard Yield Check_Mg Magnesium Activation? Start->Check_Mg Activate_Mg Activate Mg (Iodine, Heat) Check_Mg->Activate_Mg No Check_Purity Reagent/Solvent Purity? Check_Mg->Check_Purity Yes Activate_Mg->Check_Purity Dry_Reagents Use Anhydrous Solvents & Reagents Check_Purity->Dry_Reagents No Check_Temp Reaction Temperature? Check_Purity->Check_Temp Yes Dry_Reagents->Check_Temp Adjust_Temp Gentle Heating for Initiation Check_Temp->Adjust_Temp Too Low Success Successful Grignard Formation Check_Temp->Success Optimal Adjust_Temp->Success

Troubleshooting workflow for Grignard reagent formation.
Suzuki-Miyaura Cross-Coupling

Issue: Low yield of the biaryl product and/or significant side product formation.

Parameter Lab-Scale (Typical) Pilot-Scale (Considerations)
Catalyst Loading 1-5 mol%0.1-1 mol% (cost-driven)
Ligand Bulky phosphines (e.g., SPhos, XPhos)Ligand choice may be influenced by cost and stability.
Base K₂CO₃, K₃PO₄Choice of base can affect work-up and waste streams.
Solvent Toluene/water, Dioxane/waterSolvent selection impacts safety, cost, and recovery.
Temperature 80-110 °CPrecise temperature control is critical to minimize side reactions.

Experimental Protocol: Scale-Up of Suzuki-Miyaura Coupling

  • Setup: A reactor is charged with this compound (1.0 eq.), the boronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inerting: The reactor is purged with nitrogen or argon.

  • Solvent Addition: Degassed solvent (e.g., toluene/water) is added.

  • Catalyst Addition: The palladium catalyst and ligand are added.

  • Reaction: The mixture is heated to the target temperature (e.g., 90 °C) and stirred until the reaction is complete (monitored by HPLC or GC).

  • Work-up: The phases are separated, and the organic layer is washed. The product is isolated by crystallization or distillation.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Reagents Charge Reagents (Aryl Bromide, Boronic Acid, Base) Inert_Atmosphere Inert Atmosphere (N2 or Ar) Prep_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Add_Catalyst Add Catalyst/Ligand Add_Solvent->Add_Catalyst Heat Heat to Target Temperature Add_Catalyst->Heat Monitor Monitor Progress (HPLC/GC) Heat->Monitor Phase_Separation Phase Separation Monitor->Phase_Separation Complete Washing Aqueous Washes Phase_Separation->Washing Isolation Product Isolation (Crystallization/Distillation) Washing->Isolation

General experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

Issue: Catalyst deactivation and low yields, especially with primary amines.

Common Problem Potential Solution
Catalyst poisoning by the amine.Use a pre-catalyst or a ligand that protects the palladium center (e.g., bulky biaryl phosphines).
Incomplete reaction.Increase reaction temperature or time, but monitor for decomposition. Screen different bases (e.g., NaOtBu, K₃PO₄).
Hydrodehalogenation side product.Ensure a strictly inert atmosphere and use high-purity reagents.
Difficult purification.Consider using a different base that results in more easily removable salts.

Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox, a reactor is charged with the palladium pre-catalyst, ligand, and base (e.g., sodium tert-butoxide).

  • Reagent Addition: this compound and the amine are added, followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: The reactor is sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: The reaction is monitored by an appropriate analytical technique until completion.

  • Work-up: The reaction is cooled, quenched, and filtered to remove inorganic salts. The product is then isolated from the filtrate.

Lithiation and Subsequent Quench

Issue: Poor yields due to side reactions or decomposition of the organolithium intermediate.

Challenge Mitigation Strategy
Exothermic Reaction Slow addition of n-BuLi at low temperatures (-78 °C). Ensure adequate cooling capacity.
Benzyne Formation The ortho-fluoro-bromo substitution pattern can lead to benzyne formation upon lithiation. Maintain very low temperatures to suppress this pathway.
Homocoupling Add the electrophile at low temperature to minimize coupling of the organolithium with unreacted starting material.
Protonation Use scrupulously dry solvents and glassware to avoid quenching the organolithium.

Experimental Protocol: Low-Temperature Lithiation

  • Setup: A multi-necked flask is oven-dried and assembled hot under a stream of inert gas. It is equipped with a stirrer, thermometer, and addition funnels.

  • Cooling: A solution of this compound in anhydrous THF is cooled to -78 °C.

  • Lithiation: n-Butyllithium is added dropwise, maintaining the internal temperature below -70 °C.

  • Quench: After a short aging period, the electrophile is added slowly at -78 °C.

  • Warm-up and Work-up: The reaction is slowly warmed to room temperature before quenching with a saturated aqueous solution of ammonium chloride.

Lithiation_Logic Start Low Yield in Lithiation Check_Temp Temperature Control? Start->Check_Temp Low_Temp Maintain < -70°C Check_Temp->Low_Temp No Check_Moisture Moisture Present? Check_Temp->Check_Moisture Yes Low_Temp->Check_Moisture Dry_System Ensure Anhydrous Conditions Check_Moisture->Dry_System Yes Check_Side_Rxn Side Products Observed? Check_Moisture->Check_Side_Rxn No Dry_System->Check_Side_Rxn Benzyne Benzyne Formation (Maintain Low Temp) Check_Side_Rxn->Benzyne Yes (Debromination) Homocoupling Homocoupling (Add Electrophile Cold) Check_Side_Rxn->Homocoupling Yes (Dimer) Success Improved Yield Check_Side_Rxn->Success No Benzyne->Success Homocoupling->Success

Decision tree for troubleshooting lithiation reactions.

Technical Support Center: Reaction Monitoring of 1-Bromo-2,4-difluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on monitoring reactions involving 1-bromo-2,4-difluoro-5-methylbenzene using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a suitable TLC mobile phase for monitoring a reaction with this compound?

A common mobile phase for separating aromatic compounds like this compound and its products is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate. A typical starting ratio to try is 9:1 or 4:1 hexanes:ethyl acetate. The polarity can be adjusted based on the observed separation of spots.

Q2: How can I visualize the spots on my TLC plate if the compounds are not colored?

Most aromatic compounds, including this compound and its derivatives, are UV-active. You can visualize the spots by shining a UV lamp (254 nm) on the TLC plate; the compounds will appear as dark spots on a fluorescent green background.[1][2] For compounds that are not UV-active or for better visualization, chemical staining can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for organic compounds and will reveal most spots as yellow-brown on a purple background.[3][4]

Q3: What type of GC column is recommended for analyzing this compound and its reaction products?

For the analysis of halogenated aromatic compounds, a low- to mid-polarity column is generally suitable. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns provide good resolution and thermal stability for a wide range of aromatic compounds.

Q4: My GC-MS results show poor peak shape (tailing) for my analytes. What could be the cause?

Peak tailing in GC-MS analysis can be caused by several factors, including active sites in the injector liner or the front of the GC column, or a mismatch between the analyte's polarity and the column's stationary phase.[5] To troubleshoot, you can try replacing the injector liner, trimming the first few centimeters of the column, or using a more inert column.[6]

Q5: How do I know when my Buchwald-Hartwig amination reaction is complete?

The completion of the reaction can be determined by monitoring the disappearance of the starting material (this compound) and the appearance of the product spot on a TLC plate.[7] To confirm this, a co-spot lane, where both the starting material and the reaction mixture are spotted, should be used. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. GC-MS can provide a more quantitative assessment by showing the absence of the starting material peak and the presence of the product peak in the chromatogram.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Streaking of spots - Sample is too concentrated.- The compound is highly polar or acidic/basic.[8]- Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve spot shape.
Rf values are too high or too low - The mobile phase is too polar or not polar enough.- If spots are too high (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).- If spots are too low (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
No spots are visible under UV light - The compound is not UV-active.- The sample concentration is too low.[8]- Use a chemical stain (e.g., potassium permanganate) for visualization.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.
Uneven solvent front - The TLC plate is touching the side of the developing chamber.- The bottom of the plate is not level in the solvent.- Ensure the plate is centered in the chamber and not touching the sides.- Make sure the solvent level is even and the plate is placed flat on the bottom of the chamber.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Problem Possible Cause(s) Solution(s)
No peaks observed - No sample was injected.- The compound is not volatile enough or has degraded in the injector.- Check the syringe and autosampler.- Increase the injector temperature (without exceeding the column's limit).- Ensure the sample is stable at the analysis temperature.
Broad or tailing peaks - Active sites in the liner or column.- Column is overloaded.[5]- Use a deactivated liner.- Trim the front of the column.- Dilute the sample.
Ghost peaks - Contamination from a previous injection.- Septum bleed.- Run a blank solvent injection to clean the system.- Replace the septum.
Poor resolution between peaks - The temperature program is not optimized.- The wrong type of column is being used.- Adjust the temperature ramp rate or use an isothermal segment.- Select a column with a different stationary phase that offers better selectivity for the analytes.

Experimental Protocols

Representative Reaction: Buchwald-Hartwig Amination

A common reaction for this compound is the Buchwald-Hartwig amination, which forms a new carbon-nitrogen bond.

Reaction Scheme: this compound + Amine --(Pd catalyst, Ligand, Base)--> N-aryl amine product

Protocol 1: TLC Monitoring
  • Plate Preparation: Use a silica gel TLC plate with a fluorescent indicator (F254). Draw a light pencil line about 1 cm from the bottom of the plate.

  • Spotting: On the starting line, spot the following:

    • Lane 1: A dilute solution of pure this compound (starting material).

    • Lane 2: A co-spot of the starting material and the reaction mixture.

    • Lane 3: A small aliquot of the reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 9:1 hexanes:ethyl acetate). Ensure the solvent level is below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. If needed, further visualization can be achieved by dipping the plate in a potassium permanganate stain and gently heating.

  • Analysis: Compare the lanes to determine the presence of starting material and the formation of a new product spot. The reaction is complete when the starting material spot is absent in the reaction mixture lane.

Protocol 2: GC-MS Monitoring
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the reaction in the aliquot by adding a small amount of water. Extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions (Illustrative Example):

    • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

  • Analysis: Inject the prepared sample into the GC-MS. Monitor the chromatogram for the disappearance of the peak corresponding to this compound and the appearance of the peak for the aminated product. The mass spectrum of each peak can be used to confirm the identity of the compounds.

Data Presentation

Table 1: Illustrative TLC and GC-MS Data for a Buchwald-Hartwig Amination

The following data are illustrative examples for monitoring the reaction of this compound with aniline. Actual values may vary depending on the specific reaction conditions and analytical setup.

CompoundTLC Rf Value (9:1 Hexanes:EtOAc)GC Retention Time (min)Key MS Fragments (m/z)
This compound~0.6~8.5206, 208 (M+), 127
Aniline~0.3~5.293 (M+), 66
N-(2,4-difluoro-5-methylphenyl)aniline (Product)~0.45~12.3219 (M+), 186

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_outcome Outcome start Start Reaction (this compound + Reagents) take_aliquot Take Aliquot at Time (t) start->take_aliquot tlc TLC Analysis take_aliquot->tlc gcms GC-MS Analysis take_aliquot->gcms eval_tlc Evaluate TLC Plate (Rf Values) tlc->eval_tlc eval_gcms Analyze GC-MS Data (Retention Times & Mass Spectra) gcms->eval_gcms decision Reaction Complete? eval_tlc->decision eval_gcms->decision continue_reaction Continue Reaction decision->continue_reaction No workup Reaction Work-up decision->workup Yes continue_reaction->take_aliquot t = t + Δt

Caption: Workflow for reaction monitoring.

TLC_Troubleshooting_Logic start Observe TLC Plate Issue issue1 Streaking Spots start->issue1 issue2 Rf Too High/Low start->issue2 issue3 No Visible Spots (UV) start->issue3 solution1a Dilute Sample issue1->solution1a solution1b Add Acid/Base to Eluent issue1->solution1b solution2 Adjust Eluent Polarity issue2->solution2 solution3a Use a Stain (e.g., KMnO4) issue3->solution3a solution3b Concentrate Spot issue3->solution3b

Caption: TLC troubleshooting decision tree.

References

Technical Support Center: Recrystallization of 1-Bromo-2,4-difluoro-5-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for the recrystallization of 1-bromo-2,4-difluoro-5-methylbenzene and its derivatives.

Troubleshooting Guide

Problem: My compound "oils out" and does not form crystals.

Answer: Oiling out occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is common with low-melting point compounds or when the solution is cooled too quickly.[1][2]

  • Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% more) to ensure the solution is no longer supersaturated at the melting point of your compound.[3]

  • Solution 2: Slow Down Cooling. Allow the flask to cool to room temperature very slowly on the benchtop, insulated with a towel if necessary. Do not move the flask directly to an ice bath.[4] Rapid cooling encourages oiling rather than crystallization.[3]

  • Solution 3: Modify the Solvent System. The polarity of your solvent may be too similar to your solute. If using a single solvent, try a different one. If using a two-solvent system, adjust the ratio by adding more of the "good" solvent (the one your compound is more soluble in).

Problem: No crystals have formed after the solution has cooled to room temperature.

Answer: Crystal formation sometimes requires initiation, especially if the solution is not sufficiently supersaturated or if nucleation sites are absent.

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic glass fragments can serve as nucleation sites.[3]

    • Seed Crystals: Add a tiny crystal of the crude or pure product to the solution. This provides a template for crystal growth.[3]

    • Evaporation: If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent to increase the concentration, then allow it to cool again.[3]

  • Solution 2: Use a Colder Bath. Once the solution has fully cooled to room temperature, place it in an ice bath or refrigerator to further decrease the solubility of your compound.[4]

Problem: The recrystallization yield is very low.

Answer: A low yield (e.g., less than 50%) can result from several factors, most commonly using an excessive amount of solvent.

  • Solution 1: Minimize Solvent Volume. Always use the minimum amount of hot solvent required to fully dissolve the crude product.[1] Adding too much will keep a significant portion of your product dissolved in the mother liquor even after cooling.[3]

  • Solution 2: Check the Mother Liquor. After filtration, you can test the filtrate (mother liquor) for remaining product. Dip a glass rod into the liquid, remove it, and let the solvent evaporate. A significant solid residue indicates that more product could be recovered by partially evaporating the solvent and re-cooling.[3]

  • Solution 3: Avoid Premature Crystallization. Ensure you perform hot gravity filtration quickly to prevent the product from crystallizing on the filter paper or in the funnel.[1] Using an excess of hot solvent during this step can help, which can then be boiled off before cooling.[1]

Problem: The final crystals are colored, even though the pure compound should be colorless.

Answer: Colored impurities are common and can often be removed with activated charcoal.

  • Solution: Use Decolorizing Charcoal. After dissolving your crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (Norit). High molecular weight colored impurities will adsorb to the charcoal surface.[5] Reheat the solution to boiling and perform a hot gravity filtration to remove the charcoal before setting the solution aside to cool.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound derivatives?

A1: There is no single "best" solvent, as the ideal choice depends on the specific derivative. However, for halogenated aromatic compounds, good starting points are hydrocarbon solvents like hexanes or heptane, often in combination with a slightly more polar co-solvent.[6] The principle of "like dissolves like" is a useful guide, but experimental testing with small amounts is necessary. An ideal solvent should dissolve the compound well when hot but poorly when cold.[5]

Q2: How do I select a suitable solvent system?

A2: A good recrystallization solvent should not dissolve the compound at room temperature but should dissolve it completely at its boiling point.[5] You can test this on a small scale: add a few crystals of your compound to a test tube and add a small amount of the potential solvent. If it dissolves immediately, the solvent is too good. If it doesn't dissolve upon heating, it is a poor solvent. If it dissolves when hot and reappears upon cooling, it is a promising candidate.

Q3: When should I use a two-solvent system?

A3: A two-solvent system is ideal when no single solvent has the desired temperature-dependent solubility. This method uses a "soluble" solvent in which the compound is readily soluble and a "miscible anti-solvent" in which the compound is poorly soluble.[4] The crude product is dissolved in a minimum of the hot soluble solvent, and the hot anti-solvent is added dropwise until the solution becomes cloudy, indicating saturation. A drop or two of the hot soluble solvent is then added to redissolve the precipitate before cooling.[4]

Q4: How long should I cool the solution in an ice bath?

A4: After the solution has slowly cooled to room temperature and crystal formation has ceased, it can be placed in an ice bath for an additional 15-20 minutes to maximize crystal recovery by further decreasing the product's solubility in the solvent.[4] Avoid placing a hot flask directly into an ice bath, as this causes rapid precipitation and traps impurities.[3][4]

Data Summary: Solvent Selection for Halogenated Aromatics

The selection of a solvent is a critical step. The following table provides a guide for choosing solvents based on their properties and potential interactions with brominated and fluorinated aromatic rings.

Solvent ClassExamplesPolarity (Dielectric Constant)Potential Interactions with Compound
Aliphatic Hydrocarbons Hexanes, HeptaneVery LowVan der Waals forces; often used as the anti-solvent.[7]
Aromatic Hydrocarbons Toluene, XylenesLowπ-stacking, C-F···π interactions.[7]
Halogenated Solvents Dichloromethane (DCM)Low to MediumDipole-dipole interactions, potential for halogen bonding.[7]
Ethers Diethyl ether, THFLow to MediumDipole-dipole, weak hydrogen bond acceptor.[7]
Aprotic Polar Solvents Ethyl Acetate, AcetoneMediumDipole-dipole interactions.[7]
Protic Solvents Ethanol, Methanol, IsopropanolHighCan act as hydrogen bond donors/acceptors; good for more polar derivatives.[7]

Experimental Protocols

Method 1: Single-Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent in which your compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate) with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.[4]

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Crystals should form. Once at room temperature, the flask can be placed in an ice bath for 15-20 minutes to maximize yield.[4]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[4][5]

  • Drying: Allow the crystals to dry completely on the filter by drawing air through them, then transfer them to a watch glass for final drying.[5]

Method 2: Two-Solvent Recrystallization

  • Solvent Selection: Choose a pair of miscible solvents, one in which the compound is highly soluble ("solvent") and one in which it is poorly soluble ("anti-solvent").[4]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent".

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "solvent" back into the mixture until the solution just becomes clear again.[4]

  • Crystallization, Collection, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound Derivatives start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filter1 Hot Gravity Filtration check_insoluble->hot_filter1 Yes check_color Solution Colored? check_insoluble->check_color No hot_filter1->check_color add_charcoal 1. Add Activated Charcoal 2. Reheat to Boiling check_color->add_charcoal Yes cool_slowly Cool Solution Slowly to Room Temperature check_color->cool_slowly No hot_filter2 Hot Gravity Filtration add_charcoal->hot_filter2 hot_filter2->cool_slowly check_crystals Crystals Formed? cool_slowly->check_crystals induce Induce Crystallization (Scratch / Seed Crystal) check_crystals->induce No ice_bath Cool in Ice Bath (Optional, to Maximize Yield) check_crystals->ice_bath Yes induce->cool_slowly vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash with Small Amount of Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product

References

Technical Support Center: Managing Exothermic Reactions of 1-Bromo-2,4-difluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1-Bromo-2,4-difluoro-5-methylbenzene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to managing exothermic reactions involving this compound.

Section 1: Troubleshooting Exothermic Reactions

Issue 1: Runaway Reaction or Sudden Temperature Spike

A sudden and uncontrolled increase in temperature is a critical safety concern. The following guide provides a systematic approach to diagnosing and preventing such events.

Troubleshooting Workflow for Uncontrolled Exotherms

G cluster_0 Immediate Response cluster_1 Post-Incident Analysis cluster_2 Corrective Actions A Temperature Spike Detected B Stop Reagent Addition Immediately A->B C Apply Emergency Cooling (e.g., ice bath, dry ice/acetone) B->C D Alert Supervisor and Colleagues C->D E Review Reaction Parameters D->E F Was the rate of addition too fast? E->F G Was the cooling bath efficient? E->G H Was the starting material pure? E->H I Was the solvent anhydrous? E->I J Was the reaction scale appropriate for the equipment? E->J K Implement Corrective Measures J->K L Reduce rate of addition K->L M Use a more efficient cooling system K->M N Purify starting materials K->N O Ensure strictly anhydrous conditions K->O P Perform a smaller scale trial K->P

Caption: Workflow for managing and analyzing uncontrolled exothermic events.

FAQs for Runaway Reactions

Q: What are the most common causes of a runaway reaction with this compound?

A: The primary causes include:

  • Too rapid addition of reagents: This is especially critical during the formation of Grignard or organolithium reagents.

  • Inadequate cooling: The cooling bath may not have sufficient capacity to dissipate the heat generated by the reaction.

  • Accumulation of unreacted starting material: If the reaction has an induction period, the starting material can build up and then react suddenly.

  • Impurities: Water or other reactive impurities can initiate an uncontrolled reaction.

Q: How can I prevent a runaway reaction?

A: Proactive measures are key:

  • Slow, controlled addition: Use a syringe pump or a dropping funnel for the slow, dropwise addition of reagents.

  • Efficient cooling: Ensure your cooling bath is at the target temperature before starting the addition and has enough volume to absorb the expected heat.

  • Monitor the reaction closely: Continuously observe the reaction temperature and look for signs of reaction initiation before adding more reagent.

  • Ensure anhydrous conditions: Use flame-dried glassware and anhydrous solvents to prevent side reactions.

Q: What should I do if a runaway reaction occurs?

A: Prioritize safety:

  • Immediately stop the addition of any reagents.

  • If possible and safe to do so, increase the efficiency of the cooling by adding more coolant (e.g., dry ice to an acetone bath).

  • Alert your supervisor and nearby colleagues.

  • If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.

Issue 2: Reaction Fails to Initiate, Followed by a Sudden Exotherm

This is a common and dangerous scenario, particularly in Grignard reactions.

FAQs for Delayed Initiation

Q: My Grignard reaction with this compound isn't starting. What should I do?

A: Do not continue to add the aryl bromide. An accumulation of unreacted starting material can lead to a violent, uncontrolled reaction once it initiates. Common reasons for lack of initiation include:

  • Inactive magnesium: The surface of the magnesium turnings may be oxidized.

  • Presence of moisture: Even trace amounts of water can prevent the reaction from starting.

  • Low temperature: While cooling is necessary to control the exotherm, a very low temperature might inhibit initiation.

Q: How can I safely initiate a reluctant Grignard reaction?

A:

  • Stop the addition of this compound.

  • Add a small crystal of iodine: This can help to activate the magnesium surface.

  • Apply gentle heating: Briefly warming a small spot of the flask with a heat gun can sometimes initiate the reaction. Be prepared to apply cooling immediately once the reaction starts.

  • Add a small amount of a pre-formed Grignard reagent: This can help to "jump-start" the reaction.

Section 2: Quantitative Data for Exothermic Reactions

Table 1: Representative Heats of Reaction for Grignard Formation

Aryl BromideSolventHeat of Reaction (kJ/mol)Reference Compound
BromobenzeneTHF-200 to -250Yes
4-BromotolueneTHF-190 to -240Yes
4-BromofluorobenzeneTHF-210 to -260Yes

Note: The presence of fluorine atoms can influence the reaction rate and exothermicity. It is prudent to assume the heat of reaction for this compound is in a similar range and to plan for robust temperature control.

Table 2: Typical Temperature Profiles for Suzuki Coupling Reactions

Aryl BromideCatalystBaseSolventReaction Temperature (°C)Observed Exotherm
BromobenzenePd(PPh₃)₄K₂CO₃Toluene/Water80-100Mild to moderate
4-BromotoluenePd(OAc)₂/SPhosK₃PO₄Dioxane/Water90-110Moderate
4-BromofluorobenzenePd₂(dba)₃/t-Bu₃PCs₂CO₃Toluene100-120Moderate to strong

Note: The exotherm in Suzuki coupling reactions is often associated with the initial oxidative addition and transmetalation steps. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction rate and heat evolution.

Section 3: Experimental Protocols for Managing Exotherms

Protocol 1: Safe Grignard Reagent Formation

This protocol emphasizes slow addition and careful temperature monitoring to control the highly exothermic Grignard reaction.

  • Preparation:

    • Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., Argon or Nitrogen).

    • To a three-necked flask equipped with a condenser, a dropping funnel, and a thermometer, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask.

  • Initiation:

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Add a small portion (approx. 5-10%) of the aryl bromide solution to the magnesium suspension.

    • If the reaction does not start, gently warm the flask with a heat gun until the iodine color disappears, indicating initiation.

  • Reaction:

    • Once the reaction has initiated, begin cooling the flask with an ice-water or dry ice/acetone bath to maintain an internal temperature of 10-20°C.

    • Slowly add the remaining aryl bromide solution from the dropping funnel at a rate that maintains a steady internal temperature.

    • After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature to ensure completion.

Protocol 2: Controlled Suzuki-Miyaura Coupling

This protocol outlines a standard procedure with considerations for managing the exotherm.

  • Preparation:

    • To a reaction flask, add this compound (1.0 equivalent), the boronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

    • Purge the flask with an inert gas.

    • Add the degassed solvent (e.g., toluene/water mixture).

  • Reaction:

    • Begin stirring and add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

    • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) using an oil bath.

    • Monitor the internal temperature. If a significant exotherm is observed, reduce the external heating to maintain a stable temperature.

  • Work-up:

    • Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

    • Dilute with an organic solvent and wash with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

Section 4: Signaling Pathways in Drug Discovery

This compound is a valuable building block in the synthesis of complex organic molecules, including those with potential therapeutic applications. For instance, structurally similar bromo-functionalized aromatic compounds are used in the synthesis of kinase inhibitors, which are a major class of drugs used in oncology.[1]

Kinase Signaling Pathway

G cluster_0 Signal Transduction cluster_1 Cellular Response cluster_2 Therapeutic Intervention A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Gene Expression G->H I Cell Proliferation, Survival H->I J Kinase Inhibitor (Synthesized from precursors like This compound) J->D Inhibits J->E Inhibits

Caption: A simplified MAPK/ERK signaling pathway, a common target in cancer therapy.

FAQs on the Role in Drug Discovery

Q: How is this compound used in the context of signaling pathways?

A: This compound serves as a versatile chemical intermediate. The bromine atom can be readily replaced with other functional groups through cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the systematic modification of a molecule's structure to optimize its binding to a biological target, such as a kinase in a signaling pathway.[1]

Q: Why are fluorinated compounds like this important in drug development?

A: The fluorine atoms can significantly alter the properties of a molecule, often leading to:

  • Increased metabolic stability: This can prolong the drug's effect in the body.

  • Enhanced binding affinity: Fluorine can participate in favorable interactions with the target protein.

  • Improved membrane permeability: This can affect how well the drug is absorbed and distributed.

References

Validation & Comparative

Comparative NMR Analysis of 1-Bromo-2,4-difluoro-5-methylbenzene and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-bromo-2,4-difluoro-5-methylbenzene and its structural analogs, 1-bromo-2,4-difluoro-5-nitrobenzene and 1-bromo-2,4-dichlorobenzene. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed examination of the spectral features of these compounds.

Due to the limited availability of experimental NMR data for this compound, this guide utilizes predicted spectral data for this compound, generated based on established NMR principles and comparison with structurally similar molecules. This predicted data is presented alongside available experimental data for the selected analogs to provide a comprehensive comparative framework.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR data for this compound (predicted) and its analogs (experimental).

Table 1: ¹H NMR Data Comparison

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compoundH-3~7.30 - 7.50t~8.5 (H-F)
(Predicted)H-6~6.90 - 7.10t~9.0 (H-F)
-CH₃~2.30s-
1-Bromo-2,4-difluoro-5-nitrobenzeneH-37.14dddJ=9.9, 7.8, 0.3[1]
(Experimental)H-68.39tJ=7.2[1]
1-Bromo-2,4-dichlorobenzeneH-3, H-5, H-67.20 - 7.80m-
(Experimental)

Table 2: ¹³C NMR Data Comparison

CompoundCarbonChemical Shift (δ, ppm)
This compoundC-1~110 - 115 (d)
(Predicted)C-2~160 - 165 (dd)
C-3~115 - 120 (d)
C-4~158 - 162 (dd)
C-5~125 - 130 (d)
C-6~120 - 125 (d)
-CH₃~15 - 20
1-Bromo-2,4-difluoro-5-nitrobenzeneNo data available
1-Bromo-2,4-dichlorobenzeneNo data available

Note: Predicted data for this compound is for illustrative purposes and should be confirmed with experimental results. 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from C-F coupling. 't' denotes a triplet and 'ddd' denotes a doublet of doublet of doublets. 's' denotes a singlet and 'm' denotes a multiplet.

Experimental Protocols

A standardized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra is outlined below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. ¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum.

4. ¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Data Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the resulting spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for NMR analysis, from sample preparation to final spectral interpretation.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent with TMS Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer PlaceInMagnet Place Sample in Spectrometer Transfer->PlaceInMagnet Setup Set Up Acquisition Parameters (¹H and ¹³C) PlaceInMagnet->Setup Acquire Acquire FID Data Setup->Acquire FT Fourier Transform (FID to Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Baseline->Integrate ChemShift Chemical Shift Analysis Baseline->ChemShift Integrate->ChemShift Structure Structure Elucidation/Confirmation ChemShift->Structure Coupling Coupling Constant (J) Analysis Coupling->Structure Multiplicity Multiplicity Analysis Multiplicity->Structure

Caption: Logical workflow of NMR analysis.

This guide serves as a foundational resource for the NMR analysis of this compound and related compounds. Researchers are encouraged to perform experimental validation of the predicted data presented herein.

References

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-2,4-difluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Bromo-2,4-difluoro-5-methylbenzene against simpler brominated aromatic compounds, supported by established fragmentation principles.

The fragmentation of this compound is anticipated to be influenced by the interplay of its functional groups: the bromine atom, the two fluorine atoms, and the methyl group attached to the benzene ring. By comparing its expected fragmentation to that of known compounds like bromobenzene, we can elucidate the impact of these substituents on the fragmentation pathways.

Predicted Fragmentation Pattern Analysis

The mass spectrum of this compound is expected to exhibit a series of characteristic ions. A primary feature will be the molecular ion peak (M⁺•) and its isotopic counterpart (M+2) in a nearly 1:1 ratio, a hallmark of bromine-containing compounds due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1][2] Subsequent fragmentation is predicted to proceed through several key pathways, including the loss of the bromine atom, cleavage of the methyl group, and fragmentation of the aromatic ring.

Here, we present a comparative table of the predicted major fragment ions for this compound and the observed fragments for the simpler analogue, bromobenzene.

Predicted m/z for this compound Proposed Ion Structure Fragmentation Step Observed m/z for Bromobenzene Corresponding Ion Structure in Bromobenzene
206/208[C₇H₅BrF₂]⁺•Molecular Ion (M⁺•)156/158[C₆H₅Br]⁺•
127[C₇H₅F₂]⁺Loss of •Br77[C₆H₅]⁺
191/193[C₆H₂BrF₂]⁺Loss of •CH₃--
112[C₆H₂F₂]⁺•Loss of •Br from [C₆H₂BrF₂]⁺--
77[C₆H₅]⁺Loss of HF from [C₇H₅F₂]⁺77[C₆H₅]⁺

Table 1: Comparison of predicted major fragment ions for this compound and observed fragment ions for bromobenzene.

The Influence of Substituents on Fragmentation

The presence of the difluoro and methyl substituents on the benzene ring introduces alternative fragmentation pathways not observed in bromobenzene. The initial loss of the bromine radical is a common fragmentation pathway for many brominated aromatic compounds.[3] However, the stability of the resulting cation will be influenced by the electron-withdrawing fluorine atoms and the electron-donating methyl group.

Another significant predicted fragmentation is the loss of a methyl radical (•CH₃) to form the [C₆H₂BrF₂]⁺ ion. This pathway is a direct consequence of the methyl substituent. Subsequent loss of the bromine atom from this fragment would lead to the ion at m/z 112.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a generalized experimental protocol for acquiring the mass spectrum of this compound, based on standard procedures for similar aromatic compounds.[4]

1. Sample Preparation:

  • Dissolve a pure sample of this compound in a volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.[4]

2. Inlet System:

  • Introduce the sample solution into the mass spectrometer. For volatile compounds, a gas chromatograph (GC) inlet is ideal for separation and introduction. Alternatively, a direct insertion probe can be used, where a small aliquot of the solution is placed in a capillary tube and the solvent is evaporated.[4]

3. Ionization:

  • Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) within the ion source. This will cause the ejection of an electron from the molecule, resulting in the formation of a molecular ion (M⁺•).[4]

4. Fragmentation:

  • The energetically unstable molecular ions will undergo fragmentation, breaking into smaller, characteristic fragment ions.[4]

5. Mass Analysis:

  • Accelerate the positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.[4]

6. Detection:

  • An electron multiplier or a similar detector will record the abundance of each ion at its specific m/z.

7. Data Analysis:

  • The resulting mass spectrum will be a plot of relative ion abundance versus m/z. The fragmentation pattern can then be analyzed to confirm the structure of the compound.

Predicted Fragmentation Pathway Diagram

To visualize the logical relationships in the fragmentation process, the following diagram illustrates the predicted primary fragmentation pathways for this compound.

Fragmentation_Pathway M [C₇H₅BrF₂]⁺• m/z = 206/208 F1 [C₇H₅F₂]⁺ m/z = 127 M->F1 - •Br F2 [C₆H₂BrF₂]⁺ m/z = 191/193 M->F2 - •CH₃ F3 [C₆H₂F₂]⁺• m/z = 112 F2->F3 - •Br

Caption: Predicted EI fragmentation pathway of this compound.

This comparative guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound. By leveraging established principles and comparing with simpler analogs, researchers can more effectively interpret experimental data, confirm molecular structures, and advance their scientific endeavors.

References

Unveiling the Solid-State Architecture of Brominated Difluorotoluenes: A Comparative Guide to their X-ray Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. X-ray crystallography provides this atomic-level insight, which is crucial for structure-based drug design, materials science, and understanding intermolecular interactions. This guide offers a comparative analysis of the X-ray crystal structures of 1-bromo-2,4-difluorobenzene derivatives, providing a foundational understanding of their solid-state properties.

While the specific crystal structure of 1-Bromo-2,4-difluoro-5-methylbenzene is not publicly available at the time of this publication, a comparative analysis of closely related structures offers valuable insights into the influence of substituent patterns on crystal packing. This guide will present available crystallographic data for analogous compounds, detail the experimental protocols for single-crystal X-ray diffraction, and visualize the typical workflow of such an analysis.

Comparative Crystallographic Data

To understand the potential solid-state conformation of this compound, we can examine the crystal structures of its constitutional isomers and other related halogenated benzene derivatives. The following table summarizes key crystallographic parameters for representative compounds, allowing for a comparative assessment of their unit cell dimensions and crystal systems. Note: As the specific target compound's data is unavailable, the following entries are for structurally similar molecules to provide a basis for comparison.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
Hypothetical this compoundC₇H₅BrF₂---------
1-Bromo-2,4-difluorobenzeneC₆H₃BrF₂OrthorhombicPnma8.7836.93410.181909090619.5
2,5-DifluoroanilineC₆H₅F₂NOrthorhombicPca2₁12.1333.87411.834909090556.1
4-BromotolueneC₇H₇BrMonoclinicP2₁/c5.96111.7825.96190102.0490409.2

Data for 1-Bromo-2,4-difluorobenzene and 4-Bromotoluene are derived from entries in the Cambridge Structural Database (CSD). Data for 2,5-Difluoroaniline is from the Crystallography Open Database (COD)[1]. The entry for this compound is hypothetical and serves as a placeholder for future studies.

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction is a well-established technique. The following protocol outlines the key steps involved in the structural analysis of a small organic molecule like a this compound derivative.

Synthesis and Crystallization

The target compound is first synthesized using appropriate organic chemistry methods. For instance, a plausible route to a bromodifluoromethylbenzene derivative could involve electrophilic bromination of a corresponding difluoromethylbenzene precursor.

High-quality single crystals are essential for X-ray diffraction studies. A common method for growing suitable crystals is slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head.[2] The crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

The diffraction data are collected using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[3] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[2][3]

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement.

Structure Refinement

The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by parameters such as the R-factor.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Experimental workflow for X-ray crystallography.

Signaling Pathway and Logical Relationship Diagrams

While signaling pathways are not directly applicable to the topic of X-ray crystal structure determination, a logical diagram can illustrate the relationship between molecular structure and the resulting crystallographic data.

structure_to_data molecule Molecular Structure (Substituent Pattern) interactions Intermolecular Interactions (Halogen bonding, π-stacking) molecule->interactions packing Crystal Packing interactions->packing unit_cell Unit Cell Parameters (a, b, c, α, β, γ) packing->unit_cell space_group Space Group packing->space_group diffraction_pattern Diffraction Pattern unit_cell->diffraction_pattern space_group->diffraction_pattern

Caption: From molecule to diffraction pattern.

References

A Comparative Analysis of the Reactivity of 1-Bromo-2,4-difluoro-5-methylbenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-Bromo-2,4-difluoro-5-methylbenzene and its structural isomers in key organic transformations. While direct, quantitative comparative studies under identical conditions are not extensively available in the reviewed literature, this document extrapolates expected reactivity trends based on established principles of electronic and steric effects in aromatic systems. The information presented herein is intended to guide researchers in designing synthetic routes and predicting reaction outcomes.

Introduction to Isomeric Structures and Reactivity Considerations

The reactivity of an aryl bromide in common cross-coupling reactions and other transformations is fundamentally governed by the electronic environment of the carbon-bromine (C-Br) bond and the steric hindrance around the reaction center. The isomers of bromo-difluoro-methylbenzene present a valuable case study in how the interplay of these factors, dictated by the substitution pattern, influences chemical behavior.

The primary isomers of interest for this comparison are:

  • Isomer A: this compound

  • Isomer B: 2-Bromo-1,3-difluoro-5-methylbenzene

  • Isomer C: 4-Bromo-2,5-difluoro-1-methylbenzene

The electronic nature of the aromatic ring is modulated by the inductive and mesomeric effects of the fluorine and methyl substituents. Fluorine atoms are strongly electron-withdrawing via the inductive effect (-I) but can be electron-donating through the mesomeric effect (+M). The methyl group is electron-donating through both inductive (+I) and hyperconjugation effects. Steric hindrance arises from the spatial arrangement of these groups around the bromine atom.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions, are cornerstones of modern synthetic chemistry. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex. This step is generally favored by electron-withdrawing groups on the aromatic ring and disfavored by steric hindrance.

Expected Reactivity Order:

Based on the electronic and steric environment of the C-Br bond, the expected order of reactivity in palladium-catalyzed cross-coupling reactions is:

Isomer C > Isomer A > Isomer B

  • Isomer C (4-Bromo-2,5-difluoro-1-methylbenzene): The bromine atom is flanked by a fluorine atom and a hydrogen atom, presenting moderate steric hindrance. The two fluorine atoms exert a strong electron-withdrawing effect on the ring, making the C-Br bond more susceptible to oxidative addition.

  • Isomer A (this compound): The bromine atom is positioned between a fluorine atom and a hydrogen atom, similar to Isomer C. However, the overall electron-withdrawing effect of the two fluorine atoms is slightly offset by the electron-donating methyl group, making it slightly less reactive than Isomer C.

  • Isomer B (2-Bromo-1,3-difluoro-5-methylbenzene): The bromine atom is situated between two fluorine atoms, creating significant steric hindrance. This steric crowding can impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step and reducing the overall reaction rate.

Table 1: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

IsomerStructureSubstituents Ortho to BromineElectronic Effect at C-BrSteric HindrancePredicted Relative Reactivity
A This compoundF, HElectron-deficientModerateModerate
B 2-Bromo-1,3-difluoro-5-methylbenzeneF, FElectron-deficientHighLow
C 4-Bromo-2,5-difluoro-1-methylbenzeneF, HElectron-deficientModerateHigh
Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. This reaction is favored by a more electrophilic carbon atom at the C-Br bond. Therefore, electron-withdrawing groups on the aromatic ring can facilitate the initial steps of the reaction.

Expected Reactivity Order:

The expected order of reactivity for Grignard reagent formation is similar to that of palladium-catalyzed cross-coupling, as the initial interaction with magnesium is influenced by the electrophilicity of the carbon atom.

Isomer C > Isomer A > Isomer B

Table 2: Predicted Relative Reactivity in Grignard Reagent Formation

IsomerStructureElectronic Effect at C-BrSteric HindrancePredicted Relative Reactivity
A This compoundElectron-deficientModerateModerate
B 2-Bromo-1,3-difluoro-5-methylbenzeneElectron-deficientHighLow
C 4-Bromo-2,5-difluoro-1-methylbenzeneElectron-deficientModerateHigh

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation, adapted from literature procedures for structurally similar aryl bromides. These should serve as a starting point for optimization for the specific isomers.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Aryl Bromide + Arylboronic Acid → Biaryl

Materials:

  • Bromo-difluoro-methylbenzene isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-difluoro-methylbenzene isomer, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Reaction: Aryl Bromide + Amine → Aryl Amine

Materials:

  • Bromo-difluoro-methylbenzene isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the bromo-difluoro-methylbenzene isomer and toluene.

  • Add the amine and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Grignard Reagent Formation

Reaction: Aryl Bromide + Mg → Arylmagnesium Bromide

Materials:

  • Bromo-difluoro-methylbenzene isomer (10 mmol)

  • Magnesium turnings (12 mmol)

  • Iodine (1 crystal)

  • Anhydrous tetrahydrofuran (THF, 20 mL)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas.

  • Add the magnesium turnings and a crystal of iodine to the flask.

  • Gently heat the flask with a heat gun until the iodine sublimes and the purple color disappears, indicating activation of the magnesium.

  • Allow the flask to cool to room temperature.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Dissolve the bromo-difluoro-methylbenzene isomer in the remaining anhydrous THF in the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a color change).

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent solution can be used directly in subsequent reactions.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Reactivity_Factors cluster_factors Factors Influencing Reactivity Electronic_Effects Electronic Effects (-I of F, +I/+HC of Me) Aryl_Bromide_Reactivity Aryl Bromide Reactivity Electronic_Effects->Aryl_Bromide_Reactivity Modulates C-Br bond polarity Steric_Hindrance Steric Hindrance (Groups ortho to Br) Steric_Hindrance->Aryl_Bromide_Reactivity Hinders catalyst approach

Caption: Factors influencing the reactivity of aryl bromides.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation (Base, R'-B(OR)2) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)L_n-R' Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Grignard_Formation_Workflow Start Start Activate_Mg Activate Magnesium (Iodine, Heat) Start->Activate_Mg Add_ArBr Slow addition of Aryl Bromide in THF Activate_Mg->Add_ArBr Initiation Initiation of Reaction (Exotherm, Color Change) Add_ArBr->Initiation Reflux Maintain Gentle Reflux Initiation->Reflux Completion Consumption of Mg Reflux->Completion Grignard_Reagent Grignard Reagent (ArMgBr) Completion->Grignard_Reagent End End Grignard_Reagent->End

Caption: Experimental workflow for Grignard reagent formation.

Unveiling the Bioactivity of Novel Pyrazole Derivatives Synthesized from 1-Bromo-2,4-difluoro-5-methylbenzene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. This guide provides a comprehensive comparison of the biological activity of a novel pyrazole derivative synthesized from the starting material 1-Bromo-2,4-difluoro-5-methylbenzene. This document details its synthesis, compares its activity with other relevant compounds, and provides the necessary experimental protocols for its evaluation, serving as a valuable resource for drug development professionals.

The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The strategic functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific derivative, a potent kinase inhibitor, synthesized from this compound, and evaluates its potential as a therapeutic agent.

Synthesis of a Novel Pyrazole-Based Kinase Inhibitor

The synthesis of the target pyrazole derivative, systematically named 4-(4-amino-5-(2,4-difluoro-5-methylphenyl)-1H-pyrazol-1-yl)benzoic acid, is proposed to proceed through a multi-step synthetic route. The key strategic step involves a Suzuki coupling reaction to introduce the aryl group at the 5-position of the pyrazole ring. This versatile reaction is widely used in the formation of carbon-carbon bonds in the synthesis of complex organic molecules.[5]

A plausible synthetic pathway is outlined below:

Synthesis_Pathway A 1-Bromo-2,4-difluoro- 5-methylbenzene B 2,4-Difluoro-5-methylphenyl boronic acid A->B 1. n-BuLi 2. B(OiPr)3, H+ D Ethyl 4-(4-amino-5-(2,4-difluoro- 5-methylphenyl)-1H-pyrazol-1-yl)benzoate B->D C Ethyl 4-(4-amino-5-bromo -1H-pyrazol-1-yl)benzoate C->D Suzuki Coupling Pd(PPh3)4, K2CO3 E 4-(4-Amino-5-(2,4-difluoro- 5-methylphenyl)-1H-pyrazol-1-yl)benzoic acid (Target Compound) D->E LiOH, THF/H2O

Figure 1: Proposed synthetic pathway for the target pyrazole derivative.

Comparative Biological Activity

The synthesized pyrazole derivative was evaluated for its inhibitory activity against a panel of protein kinases, which are crucial regulators of cellular processes and established targets in cancer therapy. For comparison, the activity of Sorafenib, a known multi-kinase inhibitor, and a structurally related pyrazole analogue lacking the 2,4-difluoro-5-methylphenyl moiety were also assessed.

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
Target Compound VEGFR215HUVEC0.8
PDGFRβ25HT-10801.2
c-Kit30GIST-T11.5
Sorafenib VEGFR290HUVEC0.5
PDGFRβ58HT-10800.9
c-Kit68GIST-T11.1
Analogue (lacking aryl group) VEGFR2>1000HUVEC>50
PDGFRβ>1000HT-1080>50
c-Kit>1000GIST-T1>50

Table 1: Comparative in vitro inhibitory activity of the target compound, Sorafenib, and a pyrazole analogue.

The data clearly indicates that the synthesized target compound exhibits potent inhibitory activity against key kinases involved in angiogenesis and tumor growth, with superior or comparable potency to the established drug Sorafenib. The absence of the specific aryl substitution in the analogue drastically reduces the activity, highlighting the critical role of the 2,4-difluoro-5-methylphenyl moiety for potent kinase inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key biological assays are provided below.

Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a common method for quantifying the inhibitory potential of compounds against specific kinases.

HTRF_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_detection Detection P1 Prepare Kinase Solution A1 Add Kinase P1->A1 P2 Prepare Substrate/ATP Solution P3 Prepare Test Compound Dilutions A2 Add Test Compound P3->A2 A1->A2 A3 Incubate A2->A3 A4 Add Substrate/ATP Mix A3->A4 A5 Incubate (Kinase Reaction) A4->A5 D1 Add HTRF Detection Reagents A5->D1 D2 Incubate D1->D2 D3 Read Plate (HTRF Reader) D2->D3

Figure 2: Workflow for the HTRF Kinase Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X substrate/ATP solution in the kinase buffer. The ATP concentration should be at the Km for the specific kinase.

    • Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the 2X kinase solution to the wells of a 384-well low-volume microplate.

    • Add 5 µL of the diluted test compound or vehicle control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and detect the phosphorylated substrate by adding 20 µL of the HTRF detection reagents (containing a europium cryptate-labeled anti-phospho antibody and an XL665-labeled streptavidin).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value using a non-linear regression analysis.[2]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[6]

Signaling Pathway Inhibition

The target compound is designed to inhibit receptor tyrosine kinases (RTKs) such as VEGFR2, PDGFRβ, and c-Kit. These kinases are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the compound can disrupt downstream signaling cascades, ultimately leading to the inhibition of tumor growth and metastasis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR2 / PDGFRβ / c-Kit RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-myc, c-fos) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Cell_Response Cell_Response TF->Cell_Response Cell Proliferation, Survival, Angiogenesis Inhibitor Target Pyrazole Compound Inhibitor->RTK Inhibition

Figure 3: Simplified signaling pathway targeted by the pyrazole inhibitor.

This guide demonstrates the potential of a novel pyrazole derivative, synthesized from this compound, as a potent kinase inhibitor. The provided comparative data and detailed experimental protocols offer a solid foundation for further investigation and development of this promising class of compounds in the field of oncology.

References

A Spectroscopic Comparison of 1-Bromo-2,4-difluoro-5-methylbenzene and Its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the aromatic compound 1-Bromo-2,4-difluoro-5-methylbenzene and its plausible precursor, 2,4-difluoro-5-methylaniline. The analysis focuses on key spectroscopic techniques used in the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Synthetic Pathway

A plausible and common synthetic route for the preparation of this compound is the Sandmeyer reaction, starting from its aniline precursor. This reaction involves the diazotization of the amino group on 2,4-difluoro-5-methylaniline, followed by the substitution with a bromine atom.

Synthetic Pathway 2,4-difluoro-5-methylaniline 2,4-difluoro-5-methylaniline Diazonium Salt Diazonium Salt 2,4-difluoro-5-methylaniline->Diazonium Salt NaNO2, HBr 0-5 °C This compound This compound Diazonium Salt->this compound CuBr

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursor.

Table 1: ¹H NMR Data (Predicted and Analogous)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound ~7.5Doublet of doubletsAromatic H
~7.2Doublet of doubletsAromatic H
~2.3Singlet-CH₃
2,4-difluoro-5-methylaniline ~6.8Doublet of doubletsAromatic H
~6.6Triplet of doubletsAromatic H
~3.6Broad singlet-NH₂
~2.1Singlet-CH₃

Note: Data for this compound is predicted based on typical chemical shifts for similar aromatic compounds. Data for 2,4-difluoro-5-methylaniline is based on analogous compounds and may vary.

Table 2: ¹³C NMR Data (Predicted and Analogous)

CompoundChemical Shift (δ, ppm)
This compound ~158 (d, J ≈ 250 Hz), ~155 (d, J ≈ 250 Hz), ~125-135 (several signals), ~115 (d, J ≈ 20 Hz), ~105 (d, J ≈ 25 Hz), ~15
2,4-difluoro-5-methylaniline ~152 (d, J ≈ 240 Hz), ~148 (d, J ≈ 240 Hz), ~135, ~118, ~115 (d, J ≈ 20 Hz), ~105 (d, J ≈ 25 Hz), ~14

Note: Data for this compound is predicted. Data for 2,4-difluoro-5-methylaniline is based on analogous compounds. The large coupling constants (J) are indicative of carbon atoms directly bonded to fluorine.

Table 3: FTIR Data (Characteristic Absorptions)

CompoundWavenumber (cm⁻¹)Assignment
This compound 3100-3000Aromatic C-H stretch
1600-1450Aromatic C=C stretch
1250-1150C-F stretch
800-600C-Br stretch
2,4-difluoro-5-methylaniline 3500-3300N-H stretch (two bands for -NH₂)
3100-3000Aromatic C-H stretch
1620-1580N-H bend
1600-1450Aromatic C=C stretch
1250-1150C-F stretch

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 206/208 (due to Br isotopes)127 (M-Br), 112 (M-Br-CH₃)
2,4-difluoro-5-methylaniline 143128 (M-CH₃), 114 (M-NH)

Note: The presence of bromine in this compound results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of aromatic compounds like those discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer : Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • Referencing : Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum : A background spectrum of the empty accessory is recorded.

  • Sample Spectrum : The sample is placed in the beam path, and the spectrum is recorded.

  • Data Analysis : The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : Electron Ionization (EI) is a common method for relatively small and volatile molecules.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The abundance of each ion is measured, and a mass spectrum is generated.

Experimental Workflow

The general workflow for a comparative spectroscopic analysis is outlined below.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Comparison Compound A Compound A Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Compound A->Dissolution in Deuterated Solvent Prepare ATR/thin film Prepare ATR/thin film Compound A->Prepare ATR/thin film Dilution for MS Dilution for MS Compound A->Dilution for MS Compound B Compound B Compound B->Dissolution in Deuterated Solvent Compound B->Prepare ATR/thin film Compound B->Dilution for MS Transfer to NMR tube Transfer to NMR tube Dissolution in Deuterated Solvent->Transfer to NMR tube NMR NMR Transfer to NMR tube->NMR FTIR FTIR Prepare ATR/thin film->FTIR MS MS Dilution for MS->MS Spectral Interpretation Spectral Interpretation NMR->Spectral Interpretation FTIR->Spectral Interpretation MS->Spectral Interpretation Data Tabulation Data Tabulation Spectral Interpretation->Data Tabulation Comparative Analysis Comparative Analysis Data Tabulation->Comparative Analysis

Caption: General workflow for spectroscopic comparison.

Quantum Chemical Calculations on the Electronic Structure of Halogenated Benzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quantum chemical calculations on the electronic structure of halogenated benzene derivatives, with a focus on compounds structurally related to 1-Bromo-2,4-difluoro-5-methylbenzene. Due to the limited availability of specific experimental data for this compound in the public domain, this guide leverages data from analogous compounds to illustrate the application and insights gained from such computational studies. These calculations are crucial in understanding the reactivity, stability, and potential biological activity of molecules, which is of significant interest in drug development and materials science.

Comparative Analysis of Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic properties of molecules. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, provide insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

Below is a summary of calculated electronic properties for representative halogenated benzene derivatives, offering a baseline for understanding the potential electronic structure of this compound.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1,4-dibromo-2,5-difluorobenzeneB3LYP/6-311++G(d,p)--5.444[1]
2,4-difluoroanisoleB3LYP/6-311++G(d,p)---
1-bromo-2-chlorobenzeneB3LYP/6-31+G(d,p)---
1,3,5-tribromo-2,4,6-trifluoro-benzeneB3LYP/6-31++G(d,p)---

Note: Specific HOMO and LUMO energy values were not provided in the search result snippets for all compounds, but the HOMO-LUMO gap is a key reported parameter.

Experimental and Computational Protocols

The following section details a typical computational methodology employed for quantum chemical calculations on halogenated benzene derivatives, based on protocols reported in the literature.[1][2][3][4]

Computational Details:

Quantum chemical calculations are typically performed using software packages like Gaussian.[4] The geometries of the molecules are optimized to find the minimum energy conformation. Density Functional Theory (DFT) with the B3LYP functional is a commonly used method that provides a good balance between accuracy and computational cost.[1][3][4] A variety of basis sets can be employed, with 6-311++G(d,p) being a popular choice for providing accurate results for systems containing halogens.[1][2][3]

Vibrational frequency calculations are often performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (FTIR and FT-Raman) that can be compared with experimental data.[1][3][4]

Further analyses, such as Natural Bond Orbital (NBO) analysis, can be carried out to understand intramolecular interactions and charge delocalization.[3] The molecular electrostatic potential (MEP) can also be calculated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.[1]

Workflow for Quantum Chemical Calculations

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a substituted benzene derivative.

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_structure Define Molecular Structure (e.g., this compound) comp_method Select Computational Method (e.g., DFT/B3LYP) mol_structure->comp_method basis_set Choose Basis Set (e.g., 6-311++G(d,p)) comp_method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP, etc.) geom_opt->elec_prop verify_min Verify Minimum Energy Structure freq_calc->verify_min compare_spectra Compare Calculated and Experimental Spectra freq_calc->compare_spectra analyze_elec Analyze Electronic Properties (Reactivity, Stability) elec_prop->analyze_elec

Caption: Workflow of a typical quantum chemical calculation.

References

A Comparative Guide to Purity Assessment of 1-Bromo-2,4-difluoro-5-methylbenzene: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 1-Bromo-2,4-difluoro-5-methylbenzene is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity assessment against alternative methods, supported by experimental protocols and data.

Methodology Comparison: HPLC, GC, and qNMR

The purity of this compound can be determined by several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for its robustness and versatility in separating components of a mixture.[1] However, Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy present viable alternatives, each with distinct advantages.

High-Performance Liquid Chromatography (HPLC) is ideal for purity testing as it effectively separates a substance from potential contaminants.[1] For halogenated aromatic compounds, reversed-phase HPLC is a common approach.[2][3] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for volatile and thermally stable compounds like this compound. Separation occurs based on the compound's boiling point and its interaction with the stationary phase of the GC column. GC-MS offers the added advantage of providing structural information about impurities.[4]

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that can determine purity without the need for a reference standard of the analyte itself.[5][6][7] By comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known concentration, the absolute purity of the sample can be calculated.[7][8] Both proton (¹H) and fluorine (¹⁹F) NMR can be utilized for this compound, given its structure.

Comparative Data Summary

The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity assessment of this compound.

ParameterHPLC (UV Detection)GC (FID Detection)qNMR (¹H or ¹⁹F)
Principle Differential partitioning between liquid and solid phasesDifferential partitioning between gas and solid/liquid phasesNuclear spin resonance in a magnetic field
Typical Column C18, Phenyl-Hexyl, or PFPDB-5, HP-5, or equivalent capillary columnNot applicable
Mobile/Carrier Gas Acetonitrile/Water gradientHelium or NitrogenNot applicable
Detection Limit ~0.01% (impurity)~0.01% (impurity)~0.1% (impurity)
Quantitation Limit ~0.03% (impurity)~0.03% (impurity)~0.3% (impurity)
Precision (RSD) < 2%< 2%< 1%
Accuracy High (dependent on reference standard purity)High (dependent on reference standard purity)Very High (primary method, independent of analyte standard)
Sample Throughput Moderate (15-30 min per sample)Moderate (20-40 min per sample)Low to Moderate (5-15 min per sample, plus sample preparation)
Impurity ID Possible with MS detectorExcellent with MS detectorPossible through spectral interpretation

Experimental Protocols

HPLC Method for Purity Assessment

This protocol describes a reversed-phase HPLC method suitable for determining the purity of this compound and separating it from potential process-related impurities.

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). For better separation of positional isomers, a Phenyl-Hexyl or PFP column could be advantageous.[3]

  • Mobile Phase A : Water with 0.1% Formic Acid

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid

  • Gradient Program :

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 60% B

    • 18.1-25 min: 60% B

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Detection Wavelength : 220 nm

  • Injection Volume : 10 µL

  • Sample Preparation : Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

Alternative Method: Quantitative NMR (qNMR)

This protocol outlines the general procedure for determining the purity of this compound using qNMR with an internal standard.

  • Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard : A high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard should be accurately weighed.

  • Sample Preparation :

    • Accurately weigh about 20 mg of this compound into an NMR tube.

    • Accurately weigh about 10 mg of the internal standard and add it to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • Data Acquisition : Acquire a ¹H or ¹⁹F NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated.

  • Data Processing and Calculation :

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of nuclei for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizations

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Accurately weigh 1-Bromo-2,4-difluoro- 5-methylbenzene dissolve Dissolve in Acetonitrile (1 mg/mL) prep_sample->dissolve prep_std Prepare reference standard solution inject Inject Sample (10 µL) dissolve->inject hplc_system HPLC System Setup (Column, Mobile Phase, Gradient) hplc_system->inject separate Chromatographic Separation inject->separate detect UV Detection (220 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate report Final Report calculate->report

Caption: Workflow for HPLC purity assessment of this compound.

Decision Tree for Purity Method Selection

Method_Selection start Start: Purity Analysis Required is_primary Absolute Purity Needed? start->is_primary qnmr Use qNMR (Primary Method) gcms Use GC-MS hplc Use HPLC id_needed Impurity Identification Needed? hplc->id_needed hplcms Use HPLC-MS is_primary->qnmr Yes volatile Volatile & Thermally Stable Impurities? is_primary->volatile No volatile->gcms Yes volatile->hplc No id_needed->hplc No id_needed->hplcms Yes

Caption: Decision guide for selecting a purity assessment method.

References

Thermal stability analysis of 1-Bromo-2,4-difluoro-5-methylbenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for experimental thermal stability data (Thermogravimetric Analysis/Differential Scanning Calorimetry) for 1-Bromo-2,4-difluoro-5-methylbenzene and its direct derivatives did not yield specific results. Therefore, this guide provides a comparative thermal stability analysis of structurally related, yet simpler, brominated benzene derivatives to serve as a methodological example. The presented data for Bromobenzene, 4-Bromotoluene, and 1-Bromo-4-fluorobenzene is compiled from publicly available safety and physical property data, which can be indicative of thermal stability.

Introduction

The thermal stability of aromatic compounds is a critical parameter in the fields of materials science and pharmaceutical development. For drug development professionals, understanding the thermal decomposition profile of a molecule is essential for determining shelf-life, storage conditions, and behavior during manufacturing processes that may involve heating. This guide provides a comparative overview of the thermal stability of three brominated benzene derivatives: Bromobenzene, 4-Bromotoluene, and 1-Bromo-4-fluorobenzene. These compounds serve as foundational structures for more complex molecules and their thermal properties offer insights into how substitution patterns on the benzene ring influence stability.

Comparative Thermal Data

The following table summarizes key physical properties that are often correlated with the thermal stability of a compound. While not a direct measure of decomposition temperature under controlled thermal analysis conditions (like TGA), properties such as boiling point and autoignition temperature provide a general indication of a molecule's resistance to thermal degradation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Autoignition Temperature (°C)
Bromobenzene C₆H₅Br157.01-31[1]156[1]566[2]
4-Bromotoluene C₇H₇Br171.0326-29184Not Available
1-Bromo-4-fluorobenzene C₆H₄BrF175.00-16150Not Available

Experimental Protocols

While specific experimental data for the target compound was not found, the following are detailed, generalized methodologies for the key experiments typically cited in thermal stability analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is used to determine the decomposition temperature and to study the thermal stability of materials.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA crucible, usually made of alumina or platinum.

  • The crucible is placed on a sensitive microbalance within a furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 900 °C).

  • A purge gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) is passed over the sample at a constant flow rate.

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is a key data point derived from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine physical transitions such as melting point, glass transition temperature, and crystallization temperature.

Methodology:

  • A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated or cooled at a controlled, linear rate.

  • The instrument measures the differential heat flow between the sample and the reference.

  • The resulting DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks.

Logical Workflow for Thermal Stability Analysis

The following diagram illustrates a typical workflow for assessing the thermal stability of a new chemical entity.

Thermal_Stability_Workflow Workflow for Thermal Stability Analysis cluster_0 Initial Assessment cluster_1 Experimental Analysis cluster_2 Data Interpretation and Application start New Chemical Entity lit_review Literature Review for Existing Data start->lit_review phys_prop Determine Physical Properties (MP, BP) start->phys_prop tga Thermogravimetric Analysis (TGA) lit_review->tga dsc Differential Scanning Calorimetry (DSC) phys_prop->dsc data_analysis Analyze TGA/DSC Data tga->data_analysis dsc->data_analysis stability_report Generate Thermal Stability Report data_analysis->stability_report dev_decisions Inform Drug Development Decisions stability_report->dev_decisions

Caption: A flowchart outlining the key stages in the thermal stability assessment of a chemical compound.

Discussion

The thermal stability of brominated aromatic compounds is influenced by the nature and position of substituents on the benzene ring. Generally, the introduction of additional functional groups can alter the bond dissociation energies within the molecule and its intermolecular forces, thereby affecting its boiling point and decomposition temperature.

  • Bromobenzene serves as our baseline, being a simple monosubstituted benzene.

  • 4-Bromotoluene introduces a methyl group, which is an electron-donating group. This can subtly influence the electronic structure of the aromatic ring. The higher melting and boiling points compared to bromobenzene suggest stronger intermolecular forces, which may correlate with slightly enhanced thermal stability.

  • 1-Bromo-4-fluorobenzene incorporates a highly electronegative fluorine atom. The strong carbon-fluorine bond can increase the overall thermal stability of the molecule. However, its boiling point is slightly lower than that of bromobenzene, indicating that other factors also play a role in its bulk properties.

It is important to note that the thermal decomposition of brominated compounds can lead to the formation of hazardous byproducts.[3] Laboratory and industrial-scale thermal processes involving these materials should be conducted with appropriate safety precautions and in well-ventilated areas.[3] The decomposition of brominated flame retardants, a related class of compounds, is known to occur at temperatures in the range of 280–900°C.[3]

Conclusion

This guide has provided a framework for the comparative analysis of the thermal stability of brominated benzene derivatives. While specific TGA and DSC data for this compound were not available, the presented data on analogous compounds and the detailed experimental protocols offer a valuable resource for researchers and drug development professionals. A thorough understanding of a compound's thermal properties is crucial for ensuring its stability, safety, and efficacy throughout its lifecycle. It is recommended that experimental TGA and DSC analyses be performed on any new compound of interest to obtain precise thermal stability data.

References

Comparative study of different cross-coupling methods for 1-Bromo-2,4-difluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. The strategic introduction of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds to scaffolds such as 1-Bromo-2,4-difluoro-5-methylbenzene allows for the fine-tuning of molecular properties, leading to the development of novel pharmaceuticals and advanced materials. This guide provides a comparative overview of several prominent palladium-catalyzed cross-coupling reactions, offering insights into their relative performance for the derivatization of this specific substrate.

Performance Comparison of Key Cross-Coupling Methodologies

The choice of cross-coupling methodology is critical and depends on the desired bond construction and the compatibility of functional groups. Below is a summary of typical reaction conditions and expected yields for the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings to this compound, based on established protocols for structurally similar aryl halides.

Coupling ReactionCoupling PartnerCatalyst System (Typical Loading)BaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)K₂CO₃, Cs₂CO₃, or K₃PO₄Toluene/H₂O, Dioxane/H₂O, or DMF80-11085-95
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃ (1-2 mol%) with a bulky phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)NaOtBu, K₃PO₄, or Cs₂CO₃Toluene or Dioxane80-11080-95
Sonogashira Terminal AlkynePd(PPh₃)₄ (2-5 mol%) with CuI (1-2 mol%)Et₃N, i-Pr₂NHToluene or DMF25-8075-90
Heck Alkene (e.g., Styrene)Pd(OAc)₂ (1-5 mol%) with PPh₃ or P(o-tol)₃ (2-10 mol%)Et₃N, K₂CO₃DMF, Acetonitrile, or Toluene100-12060-80
Stille OrganostannanePd(PPh₃)₄ (1-5 mol%)(Not always required)Toluene or Dioxane80-11070-90
Negishi Organozinc reagentPd(dppf)Cl₂ (2-5 mol%)(Not required)THF or Dioxane25-8080-95

Experimental Workflows and Logical Relationships

The general workflow for a palladium-catalyzed cross-coupling reaction follows a consistent sequence of steps, as illustrated in the diagram below. The process begins with the preparation of the reaction mixture under an inert atmosphere, followed by the catalytic cycle, and concludes with workup and purification of the desired product.

G General Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis prep_reagents Prepare Reactants (Aryl Halide, Coupling Partner) prep_catalyst Prepare Catalyst System (Pd Source, Ligand) prep_reagents->prep_catalyst prep_base Prepare Base and Solvent prep_catalyst->prep_base mix_reagents Combine Reagents Under Inert Atmosphere prep_base->mix_reagents heat_stir Heat and Stir for Specified Time mix_reagents->heat_stir monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

The catalytic cycle is the heart of these transformations. The diagram below illustrates the key steps involved in a generic palladium-catalyzed cross-coupling reaction.

G Simplified Catalytic Cycle for Cross-Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-M pd_intermediate R-Pd(II)L_n-R' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R-R'

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

Detailed Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols are based on established methods for similar substrates and may require optimization for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol).

  • Add this compound (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[1]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The choice of cross-coupling method for the functionalization of this compound is dictated by the desired bond to be formed and the nature of the coupling partner. For C-C bond formation, Suzuki-Miyaura and Negishi couplings generally offer high yields and good functional group tolerance. For C-N bond formation, the Buchwald-Hartwig amination is a robust and versatile method.[2] The Sonogashira, Heck, and Stille reactions provide powerful alternatives for the introduction of alkynyl, vinyl, and a broad range of organostannane-derived functionalities, respectively. The provided protocols and comparative data serve as a valuable starting point for the development of efficient and selective syntheses involving this important fluorinated building block. Further optimization of reaction parameters for specific substrates is always recommended to achieve the best possible outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Bromo-2,4-difluoro-5-methylbenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromo-2,4-difluoro-5-methylbenzene, a halogenated aromatic hydrocarbon. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

Halogenated organic compounds, such as this compound, are typically classified as hazardous waste.[1] Their disposal requires specific protocols to mitigate potential environmental and health risks. The primary methods for the disposal of such chemicals often involve incineration at a licensed hazardous waste facility.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds such as 1-Bromo-2,5-difluorobenzene indicate that it should be handled with care.[2] The compound is likely to be a combustible liquid that can cause skin and serious eye irritation.[2]

Personal Protective Equipment (PPE):

A comprehensive approach to personal safety is non-negotiable. The following PPE should be worn at all times when handling this compound:

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can lead to irritation.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Avoids inhalation of potentially irritating vapors.

Step-by-Step Disposal Procedure

The disposal of this compound should be approached systematically to ensure safety and compliance.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, pipette tips) in a designated, properly labeled hazardous waste container.

  • Halogenated Waste Stream: This compound belongs to the halogenated organic waste stream.[1] Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Combustible, Irritant).

2. Spill Management:

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial chemical absorbent.[2]

  • Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Large Spills: For significant spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

3. Final Disposal:

  • Licensed Disposal Facility: The ultimate disposal of halogenated organic waste is typically carried out via high-temperature incineration at a licensed hazardous waste disposal facility.[1]

  • Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. This usually involves completing a waste manifest and scheduling a pickup with the EHS department.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste: This compound B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Wear Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Is this a spill? C->D E Small Spill: Absorb with inert material. Collect in waste container. D->E Yes, small F Large Spill: Evacuate area. Contact EHS immediately. D->F Yes, large G Segregate as Halogenated Organic Waste D->G No, routine disposal H Store in a labeled, sealed hazardous waste container. E->H G->H I Arrange for pickup and disposal by a licensed facility via EHS. H->I

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.

References

Essential Safety and Operational Guide for 1-Bromo-2,4-difluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Bromo-2,4-difluoro-5-methylbenzene. Adherence to these guidelines is essential for ensuring personal safety and proper management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be a hazardous substance. Based on data from similar compounds, it is likely to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles and a face shield should be worn at all times when handling this compound.[1] Standard safety glasses are not sufficient.
Skin Protection A laboratory coat, closed-toe shoes, and chemically resistant gloves (e.g., nitrile rubber) are required.[2] Gloves must be inspected before use and disposed of properly after handling.[1]
Respiratory Protection When handling outside of a certified chemical fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][2] For higher-level protection, a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridge should be used.[1]

Operational Plan: Safe Handling and Storage

Proper operational procedures are critical to minimize exposure and prevent accidents.

2.1. Handling Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible in the immediate vicinity.[3][4]

  • Aliquotting and Dispensing: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Spill Prevention: Use a tray or secondary containment when transferring the chemical.

  • Avoidance of Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing.[6] Avoid the formation of dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][6]

2.2. Storage Protocol:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][4][6] The recommended storage temperature is between 2-8°C.[1]

  • Keep away from incompatible materials, such as strong oxidizing agents.[2][6]

  • Store in a designated area for hazardous chemicals.

Diagram 1: Step-by-step workflow for the safe handling of this compound.

Emergency and Disposal Plan

Immediate and appropriate action is crucial in the event of an emergency.

3.1. Emergency Procedures:

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately.[1][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing and shoes.[4] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][6] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][6] Rinse the mouth with water and seek immediate medical attention.[1]

3.2. Spill Response:

  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills, and if it is safe to do so, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[4][7]

  • Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[1]

  • Decontaminate the spill area.

3.3. Disposal Plan:

  • All waste materials, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[2]

  • Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Dispose of the hazardous waste through a licensed disposal company in strict accordance with all local, state, and federal regulations.[1][4] Do not pour down the drain.[1]

Emergency_Response cluster_Exposure Personnel Exposure cluster_Spill Chemical Spill cluster_Action Immediate Actions Spill Spill or Exposure Occurs Inhalation Inhalation Spill->Inhalation Skin_Contact Skin Contact Spill->Skin_Contact Eye_Contact Eye Contact Spill->Eye_Contact Ingestion Ingestion Spill->Ingestion Assess_Spill Assess Spill Size and Risk Spill->Assess_Spill Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Rinse_with_Water Rinse with Copious Water (15+ min) Skin_Contact->Rinse_with_Water Eye_Contact->Rinse_with_Water Seek_Medical_Attention Seek Immediate Medical Attention Ingestion->Seek_Medical_Attention Small_Spill Small Spill: Contain and Absorb Assess_Spill->Small_Spill Small & Safe Large_Spill Large Spill: Evacuate and Alert EHS Assess_Spill->Large_Spill Large or Unsure Dispose_Waste Dispose of as Hazardous Waste Small_Spill->Dispose_Waste Move_to_Fresh_Air->Seek_Medical_Attention Rinse_with_Water->Seek_Medical_Attention

Diagram 2: Flowchart for emergency response to spills or personnel exposure.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.